(S)-3-(Difluoromethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(difluoromethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOUSFRKYIBWJB-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(Difluoromethyl)pyrrolidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of the difluoromethyl group to the pyrrolidine scaffold can profoundly influence its physicochemical and pharmacological properties, including basicity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known and predicted basic properties of this compound, details relevant experimental protocols for property determination, and discusses its synthesis and potential applications in drug development. It is important to note that while predictive data is available, experimental data for this specific chiral compound remains limited in publicly accessible literature.
Physicochemical Properties
The presence of the electron-withdrawing difluoromethyl group at the 3-position is expected to decrease the basicity of the pyrrolidine nitrogen compared to the parent compound. However, a complete experimental dataset for this compound is not available. The following tables summarize predicted data for the racemic compound and experimental data for structurally related compounds.
Table 1: Predicted Physicochemical Properties of 3-(Difluoromethyl)pyrrolidine
| Property | Predicted Value |
| pKa | 9.42 ± 0.10[1] |
| Boiling Point | 117.1 ± 15.0 °C[1] |
| Density | 1.055 ± 0.06 g/cm³[1] |
Table 2: Experimental Physicochemical Properties of Related Pyrrolidine Analogs
| Compound | Property | Experimental Value | Reference |
| Pyrrolidine | pKa (in water) | 11.27 | [2] |
| 3,3-Difluoropyrrolidine | Basic pKa | 7.5 | [3] |
Basicity and pKa
The basicity of the pyrrolidine nitrogen is a critical parameter influencing its behavior in biological systems, including receptor binding and membrane permeability. The difluoromethyl group is electron-withdrawing, which is expected to lower the pKa of the conjugate acid of this compound compared to unsubstituted pyrrolidine.
Factors Influencing Pyrrolidine Basicity
The basicity of substituted pyrrolidines is influenced by a combination of electronic and steric factors. Electron-withdrawing substituents decrease basicity by destabilizing the protonated form, while electron-donating groups have the opposite effect.
Figure 1: Factors influencing the basicity of the pyrrolidine ring.
Synthesis
The stereoselective synthesis of this compound is crucial for its evaluation in drug development. A common and effective method for the asymmetric synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles.[4][5][6]
General Workflow for Asymmetric Synthesis
A general workflow for the synthesis of chiral pyrrolidines often involves the metal-catalyzed reaction of an imino ester with a substituted alkene.[5] The use of chiral ligands is key to controlling the stereochemistry of the final product.
Figure 2: General workflow for the asymmetric synthesis of substituted pyrrolidines.
Applications in Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] The introduction of fluorine, such as in a difluoromethyl group, can enhance metabolic stability, binding affinity, and membrane permeability.[9]
While no marketed drugs have been identified that specifically contain the this compound moiety, its structural motifs are of high interest. For instance, 3-(difluoromethyl)pyrrolidine has been utilized as a reactant in the synthesis of bipyrimidinamine derivatives intended for the treatment of neurodegenerative diseases.[1] The broader class of fluorinated pyrrolidines has shown potential in various therapeutic areas, including as antifungal agents and in targeting a range of biological receptors.[6][7]
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following sections outline general protocols for determining the pKa of amine compounds.
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.[4][10]
Principle: A solution of the amine is titrated with a strong acid (or a solution of the amine hydrochloride is titrated with a strong base). The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the amine has been neutralized.
General Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M HCl and 0.1 M NaOH.
-
Prepare a solution of the amine sample (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is an issue.
-
Prepare a solution of 0.15 M KCl to maintain constant ionic strength.[4]
-
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[4]
-
Titration:
-
Place a known volume (e.g., 20 mL) of the amine solution in a beaker with a magnetic stirrer.
-
If titrating the free base, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[4]
-
Immerse the calibrated pH electrode in the solution.
-
Add the titrant (0.1 M NaOH) in small, measured increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (where the slope is maximal) or by identifying the pH at the midpoint of the buffer region.
-
pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation or deprotonation.[11]
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.
General Protocol:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.
-
Preparation of Sample Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Measurement:
-
Add a small, constant amount of the stock solution to each buffer solution in a 96-well plate or individual cuvettes.
-
Record the UV-Vis spectrum (e.g., 230-500 nm) for each solution.
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH.
-
Fit the resulting sigmoidal curve to the appropriate equation to determine the inflection point, which corresponds to the pKa.[11]
-
Safety and Handling
Conclusion
This compound represents a valuable building block for medicinal chemistry, offering the potential to modulate the properties of drug candidates. While experimental data on its basic properties are scarce, predictive models and data from related compounds suggest a pKa that is lower than that of unsubstituted pyrrolidine, a direct consequence of the electronic effects of the difluoromethyl group. The synthetic routes to chiral fluorinated pyrrolidines are established, primarily through asymmetric 1,3-dipolar cycloadditions. Further experimental characterization of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of (S)-3-(Difluoromethyl)pyrrolidine as a Proline Bioisostere: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity, is a powerful tool in this endeavor. Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and small molecules, influencing their binding to biological targets. Consequently, the development of proline bioisosteres has garnered substantial interest. This technical guide provides an in-depth exploration of (S)-3-(difluoromethyl)pyrrolidine, a fluorinated analog of proline, and its emerging role as a valuable proline bioisostere in drug design.
The introduction of fluorine into drug candidates can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, is an intriguing substituent that can act as a lipophilic hydrogen bond donor and influence molecular conformation through stereoelectronic effects. This guide will delve into the synthesis, physicochemical properties, conformational effects, and potential therapeutic applications of this compound, offering a comprehensive resource for researchers in the field.
Physicochemical Properties: A Comparative Analysis
The utility of this compound as a proline bioisostere is rooted in its ability to mimic the steric and electronic properties of proline while offering distinct advantages conferred by the difluoromethyl group. A direct comparison of their key physicochemical properties is essential for understanding its potential impact on drug design.
| Property | L-Proline | This compound | Justification for Bioisosteric Replacement |
| Molecular Weight ( g/mol ) | 115.13[1] | 121.13[2] | The similar molecular weight ensures that the substitution does not significantly alter the overall size and steric profile of the molecule. |
| pKa | 1.99 (carboxyl), 10.60 (amino)[1][3] | 9.42 (predicted, amino)[2] | The difluoromethyl group is electron-withdrawing, leading to a predicted decrease in the basicity of the pyrrolidine nitrogen. This modulation of pKa can be advantageous for optimizing drug absorption and distribution. |
| logP | -2.5 (experimental)[1] | Not experimentally determined. Expected to be higher than proline. | The introduction of fluorine generally increases lipophilicity.[4][5][6] An increased logP can enhance membrane permeability and oral bioavailability. |
| Hydrogen Bonding | Amine (donor/acceptor), Carboxylic acid (donor/acceptor) | Amine (donor/acceptor), CHF₂ (weak H-bond donor) | The difluoromethyl group can act as a weak hydrogen bond donor, potentially introducing new interactions with the biological target. |
Conformational Effects of 3-Difluoromethyl Substitution
The five-membered ring of proline is not planar and exists in two predominant puckered conformations, referred to as Cγ-exo (down) and Cγ-endo (up). The introduction of substituents on the pyrrolidine ring can significantly influence this conformational equilibrium.
The substitution of a difluoromethyl group at the 3-position introduces stereoelectronic effects that can favor a specific ring pucker. The gauche effect, an attractive interaction between vicinal electron-withdrawing groups, is a key determinant of the conformational preference of fluorinated pyrrolidines.[1] In the case of 3-fluoropyrrolidines, a gauche relationship between the fluorine atom and the nitrogen atom is generally favored, which influences the ring's pucker.[1] For a 3-difluoromethyl group, similar stereoelectronic interactions are expected to play a crucial role in dictating the conformational landscape of the pyrrolidine ring, thereby influencing how a molecule presents its pharmacophoric elements to a biological target.
Synthesis of this compound
One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition of an azomethine ylide with an alkene. For the synthesis of a 3-difluoromethylated pyrrolidine, an appropriate difluoromethyl-substituted alkene would serve as the dipolarophile. The enantioselectivity can be achieved through the use of a chiral catalyst, often a metal complex with a chiral ligand.
Detailed Experimental Protocol (General Example)
The following protocol is a general representation for the synthesis of enantioenriched 3,3-difluoropyrrolidines via a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition, which can be adapted for the synthesis of this compound with the appropriate starting materials.[7]
Materials:
-
Copper(I) catalyst precursor (e.g., Cu(CH₃CN)₄PF₆)
-
Chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS)
-
Anhydrous toluene
-
Base (e.g., potassium tert-butoxide, KOtBu)
-
Iminoester (azomethine ylide precursor)
-
Appropriate difluoromethylated alkene (e.g., 3,3-difluoro-1-propene derivative)
Procedure:
-
In a nitrogen-filled glovebox, the copper(I) catalyst precursor (0.01 mmol) and the chiral ligand (0.012 mmol) are dissolved in anhydrous toluene (2.0 mL).
-
The solution is stirred at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
To this solution, the base (0.04 mmol), the iminoester (0.4 mmol), and the difluoromethylated alkene (0.2 mmol) are added sequentially.
-
The reaction vessel is sealed and heated to the appropriate temperature (e.g., 80 °C) for a specified time (e.g., 48 hours), with reaction progress monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel to yield the protected difluoromethylated pyrrolidine.
-
Subsequent deprotection steps, such as hydrogenolysis to remove a benzyl group or acidic treatment to remove a Boc group, are performed to yield the final this compound.
Potential Applications in Drug Discovery
The unique properties of this compound make it an attractive building block for the design of novel therapeutics targeting a variety of diseases, particularly those involving G-protein coupled receptors (GPCRs) and enzymes where proline recognition is critical.
G-Protein Coupled Receptor (GPCR) Ligands
Many GPCR ligands incorporate a pyrrolidine moiety to confer rigidity and orient key pharmacophoric groups. The melanocortin-4 receptor (MC4R), a target for the treatment of obesity, is one such example where pyrrolidine-containing molecules have shown potent activity.[5] The substitution of proline with this compound in such ligands could lead to improved metabolic stability and brain penetration due to increased lipophilicity.
Conclusion
This compound represents a promising and strategic building block for medicinal chemists seeking to fine-tune the properties of proline-containing drug candidates. Its unique combination of steric mimicry of proline with the electronic and lipophilic contributions of the difluoromethyl group offers a valuable tool for lead optimization. While further experimental data on its precise physicochemical and conformational properties are needed, the foundational principles of fluorine chemistry and the established synthetic routes for related compounds provide a strong basis for its exploration and application in drug discovery. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic incorporation of bioisosteres like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 2. 3-(difluoromethyl)pyrrolidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of (S)-3-(Difluoromethyl)pyrrolidine
Abstract: This document provides a detailed technical overview of the core physicochemical properties of (S)-3-(Difluoromethyl)pyrrolidine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development. This guide summarizes key quantitative data, outlines standard experimental protocols for property determination, and visualizes relevant synthetic and application pathways.
Core Physicochemical Properties
This compound is a saturated heterocyclic amine featuring a difluoromethyl group at the 3-position of the pyrrolidine ring. This substitution significantly influences its electronic properties and lipophilicity compared to its non-fluorinated parent, pyrrolidine. The introduction of the CHF2 group often enhances metabolic stability and modulates basicity (pKa), which are critical parameters in drug design.
Quantitative Data Summary
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that several of these values are predicted through computational models and await experimental verification.
| Property | Value | Data Type | Source |
| CAS Number | 1376435-67-4 | Experimental | [1] |
| Molecular Formula | C5H9F2N | Experimental | [1] |
| Molecular Weight | 121.13 g/mol | Calculated | [1] |
| Boiling Point | 117.1 ± 15.0 °C | Predicted | [1] |
| Density | 1.055 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 9.42 ± 0.10 | Predicted | [1] |
Synthesis and Chemical Reactivity
The synthesis of fluorinated pyrrolidines, including this compound, is an active area of research. A common and effective strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable difluorinated alkene. This approach allows for the construction of the pyrrolidine ring with control over stereochemistry.
The diagram below illustrates a generalized workflow for the synthesis of a 3-(difluoromethyl)pyrrolidine scaffold using this method.
Applications in Drug Discovery
Fluorinated building blocks like this compound are valuable starting materials in drug discovery. The difluoromethyl group can serve as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity. This compound is specifically noted as a reactant for preparing bipyrimidinamine derivatives, which are being investigated for the treatment of neurodegenerative diseases[1].
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Lipophilicity and pKa of (S)-3-(Difluoromethyl)pyrrolidine
This technical guide provides a comprehensive overview of the key physicochemical properties, specifically the lipophilicity (LogP/LogD) and acid dissociation constant (pKa), of the novel building block this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted values, the impact of fluorination on analogous structures, and detailed standard experimental protocols for the determination of these crucial parameters in a drug discovery context.
Introduction: The Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and physicochemical characteristics such as lipophilicity and basicity. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, and its strong electron-withdrawing nature significantly influences the pKa of nearby functional groups. Understanding these effects is paramount for the rational design of molecules with desired absorption, distribution, metabolism, and excretion (ADME) profiles.
Physicochemical Properties of this compound
2.1. Acidity Constant (pKa)
The pKa of an amine is a critical parameter as it dictates the extent of ionization at a given pH, which in turn affects solubility, permeability, and target engagement. The introduction of electron-withdrawing fluorine atoms on the carbon adjacent to the pyrrolidine nitrogen is expected to lower the pKa compared to the parent pyrrolidine molecule.
While an experimental value for this compound is not published, a predicted pKa value for the racemic 3-(difluoromethyl)pyrrolidine is available.
2.2. Lipophilicity (LogP/LogD)
Lipophilicity is a crucial factor influencing a drug's potency, metabolic clearance, and toxicity. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant descriptor. The presence of the difluoromethyl group is expected to increase the lipophilicity of the pyrrolidine scaffold.
No experimental or reliably predicted LogP or LogD value for this compound has been identified in the public domain. For context, the computed XLogP3 for the related 3-(trifluoromethyl)pyrrolidine is 1.3[1]. It is important to note that predictive models for fluorinated compounds can have significant inaccuracies, and experimental determination is highly recommended[2][3][4][5].
Table 1: Summary of Physicochemical Data for this compound and Related Compounds
| Compound | pKa | LogP | Data Type |
| 3-(Difluoromethyl)pyrrolidine | 9.42 ± 0.10 | Not Available | Predicted[6] |
| 3-(Trifluoromethyl)pyrrolidine | Not Available | 1.3 | Computed (XLogP3)[1] |
| Pyrrolidine | ~11.3 | ~0.46 | Experimental |
Note: The pKa for 3-(difluoromethyl)pyrrolidine is a predicted value for the racemate. The LogP for 3-(trifluoromethyl)pyrrolidine is a computed value. These values should be used as estimates and experimental verification is strongly advised.
Experimental Determination Protocols
Given the absence of experimental data, this section provides detailed methodologies for the determination of pKa and LogP/LogD, which are considered standard practice in the pharmaceutical industry.
3.1. Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds[7]. The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.
3.1.1. Materials and Equipment
-
This compound sample
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Methanol or other co-solvent (if solubility is low)
-
Calibrated pH meter with a suitable electrode
-
Automatic titrator or a precision burette
-
Magnetic stirrer and stir bar
-
Titration vessel
3.1.2. Experimental Procedure
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to a final concentration of approximately 1-5 mM. If necessary, a small amount of co-solvent like methanol can be used to ensure complete dissolution[8].
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration[9][10].
-
Initial pH Adjustment: For a basic compound like a pyrrolidine derivative, the solution is typically acidified with a known excess of standardized HCl to a pH of around 2 to ensure the amine is fully protonated[9][10].
-
Titration: Titrate the solution with a standardized NaOH solution at a constant, slow rate. Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize[9][10].
-
Data Analysis: Plot the pH as a function of the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve. Alternatively, a Gran plot or derivative plots can be used for more precise determination of the equivalence point.
3.2. Determination of Lipophilicity (LogD) by the Shake-Flask Method
The shake-flask method is the traditional and often considered the "gold standard" for LogP and LogD determination[11][12][13]. It involves partitioning the compound between two immiscible phases, typically n-octanol and an aqueous buffer.
3.2.1. Materials and Equipment
-
This compound sample
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4), pre-saturated with n-octanol
-
Vials with Teflon-lined caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
3.2.2. Experimental Procedure
-
Phase Pre-saturation: Mix n-octanol and the aqueous buffer (e.g., pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely[14].
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO)[11][13].
-
Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the stock solution.
-
Equilibration: Cap the vial tightly and shake it for a sufficient time (e.g., 1-24 hours) to allow the compound to reach partition equilibrium between the two phases[14].
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )
3.3. High-Throughput LogP/LogD Determination by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used for a more rapid estimation of lipophilicity[15][16]. This method correlates the retention time of a compound on a hydrophobic stationary phase with the known LogP values of a set of standard compounds.
3.3.1. Materials and Equipment
-
HPLC system with a UV or MS detector
-
C18 or other suitable reverse-phase column
-
Mobile phase (e.g., a mixture of acetonitrile and water or buffer)
-
A set of standard compounds with known LogP values
-
This compound sample
3.3.2. Experimental Procedure
-
Calibration: Inject the standard compounds and record their retention times (tR). Calculate the capacity factor (k') for each standard.
-
Correlation Curve: Plot the log k' of the standards against their known LogP values to generate a calibration curve.
-
Sample Analysis: Inject the this compound sample under the same chromatographic conditions and determine its retention time and calculate its log k'.
-
LogP Estimation: Interpolate the LogP of the sample from the calibration curve using its log k' value.
Visualizations
4.1. Logical Workflow for Physicochemical Property Determination
4.2. Relationship Between pH, pKa, and Ionization State of an Amine
Conclusion
While direct experimental data for the lipophilicity and pKa of this compound are currently lacking, this guide provides a framework for understanding and determining these critical parameters. The predicted pKa of 9.42 for the racemate suggests that the difluoromethyl group moderately reduces the basicity of the pyrrolidine nitrogen. The lipophilicity is expected to be higher than that of unsubstituted pyrrolidine. For accurate drug design and development, it is imperative that these values are determined experimentally using the detailed standard protocols provided herein. These data will be invaluable for building robust structure-activity relationships and optimizing the ADME properties of drug candidates incorporating this novel fluorinated building block.
References
- 1. 3-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 5152159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. 3-(difluoromethyl)pyrrolidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. mdpi.com [mdpi.com]
- 8. enamine.net [enamine.net]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Metabolic Stability of Difluoromethylpyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic stability of difluoromethylpyrrolidine derivatives, a class of compounds of growing interest in drug discovery. The introduction of a difluoromethyl group to the pyrrolidine scaffold can significantly influence a molecule's physicochemical properties, including its metabolic fate. Understanding the metabolic stability of these derivatives is crucial for optimizing their pharmacokinetic profiles and advancing them as potential drug candidates.
This guide details common experimental protocols for assessing metabolic stability, summarizes key metabolic pathways, and presents a framework for data analysis and interpretation.
Data Presentation: Assessing Metabolic Stability
Table 1: In Vitro Metabolic Stability of Fluorinated Pyrrolidine Derivatives in Human Liver Microsomes
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| [Example A] | [Structure of a monofluoropyrrolidine derivative] | 45 | 30.8 |
| [Example B] | [Structure of a difluoromethoxy-containing compound] | > 60 | < 15.0 |
| [Test Compound 1] | [Structure of a difluoromethylpyrrolidine derivative] | Data Not Available | Data Not Available |
| [Test Compound 2] | [Structure of a difluoromethylpyrrolidine derivative] | Data Not Available | Data Not Available |
Table 2: In Vitro Metabolic Stability of Fluorinated Pyrrolidine Derivatives in Rat Liver Microsomes
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| [Example C] | [Structure of a fluoropyrrolidine-containing DPP-IV inhibitor] | 25 | 55.4 |
| [Example D] | [Structure of another fluorinated pyrrolidine] | 15 | 92.4 |
| [Test Compound 1] | [Structure of a difluoromethylpyrrolidine derivative] | Data Not Available | Data Not Available |
| [Test Compound 2] | [Structure of a difluoromethylpyrrolidine derivative] | Data Not Available | Data Not Available |
Experimental Protocols: A Step-by-Step Guide
The following protocols are standard methods used to assess the in vitro metabolic stability of compounds.
Liver Microsomal Stability Assay
This is a widely used assay to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Thaw the liver microsomes on ice and dilute to the final protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.
-
Immediately quench the reaction by adding the aliquots to a plate containing ice-cold acetonitrile with an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line is equal to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).
-
S9 Fraction Stability Assay
S9 fractions contain both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I (e.g., CYP-mediated) and Phase II (e.g., conjugation) metabolism.
Objective: To assess the metabolic stability of a compound in the presence of both Phase I and Phase II enzymes.
Methodology: The protocol is similar to the microsomal stability assay, with the following key differences:
-
Enzyme Source: S9 fraction is used instead of microsomes.
-
Cofactors: In addition to an NADPH regenerating system, cofactors for Phase II enzymes, such as UDP-glucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation, are included in the incubation mixture.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of complex processes.
An In-depth Technical Guide on the Stereochemistry of 3-(Difluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can significantly modulate a molecule's physicochemical and pharmacological properties. The CHF₂ group, in particular, is of high interest as it can act as a bioisostere for hydroxyl, thiol, or amide groups and can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets.[3][4]
The stereochemistry of the 3-(difluoromethyl)pyrrolidine moiety is a critical aspect of its design and application in drug development. The spatial arrangement of the difluoromethyl group relative to the pyrrolidine ring dictates the overall three-dimensional shape of the molecule, which is paramount for molecular recognition and interaction with chiral biological systems. This guide provides a comprehensive overview of the stereoselective synthesis, key experimental protocols, and structural characterization of 3-(difluoromethyl)pyrrolidine stereoisomers.
Stereoselective Synthesis Strategies
Achieving stereocontrol in the synthesis of 3-(difluoromethyl)pyrrolidine is primarily accomplished through asymmetric synthesis, often employing chiral catalysts or auxiliaries. A prevalent and effective method is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with a difluoromethyl-containing dipolarophile.[5][6]
Asymmetric 1,3-Dipolar Cycloaddition
This strategy involves the reaction of an azomethine ylide, generated in situ, with an electron-deficient alkene bearing a difluoromethyl group. The stereochemical outcome is controlled by a chiral catalyst, typically a metal complex with a chiral ligand.
A representative synthetic pathway involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition. This method has been shown to produce highly enantioenriched difluoromethylated pyrrolidines with excellent diastereoselectivity.[6][7]
Logical Workflow for Asymmetric Synthesis The following diagram illustrates the general workflow for the asymmetric synthesis of 3-(difluoromethyl)pyrrolidine via a catalyzed 1,3-dipolar cycloaddition.
Quantitative Data from Synthetic Studies
The success of stereoselective synthesis is measured by the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products. The following table summarizes representative data from studies on the synthesis of chiral difluoromethylated pyrrolidines.
| Catalyst/Ligand System | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Cu(CH₃CN)₄BF₄ / Chiral N,O-Ligand | β,β-disubstituted β-fluoroacrylates | >20:1 | up to 99% | up to 99% | --INVALID-LINK--[7] |
| Not Specified | Various | Not Specified | up to 97% | Not Specified | --INVALID-LINK--[6] |
Note: Specific values are highly dependent on the exact substrates, ligands, and reaction conditions used.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for researchers aiming to synthesize or utilize these compounds.
General Protocol for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a generalized representation based on established methodologies for synthesizing substituted pyrrolidines.[7]
Materials:
-
Copper(I) tetra(acetonitrile) tetrafluoroborate (Cu(CH₃CN)₄BF₄)
-
Chiral N,O-ligand (e.g., a derivative of (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)
-
Glycine ester imine (e.g., ethyl N-benzylideneglycinate)
-
Difluoromethylated alkene (e.g., (E)-3,3-difluoroprop-1-en-1-yl)benzene)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral N,O-ligand (0.055 mmol) and Cu(CH₃CN)₄BF₄ (0.05 mmol).
-
Add anhydrous solvent (5.0 mL) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.
-
Cool the reaction mixture to the specified temperature (e.g., 0 °C or -20 °C).
-
Add the difluoromethylated alkene (0.5 mmol) to the catalyst solution.
-
Slowly add a solution of the glycine ester imine (0.6 mmol) in the anhydrous solvent (2.0 mL) via a syringe pump over a period of 4-6 hours.
-
Allow the reaction to stir at the specified temperature for an additional 12-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched pyrrolidine derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Structural Characterization and Stereochemical Assignment
The absolute and relative stereochemistry of 3-(difluoromethyl)pyrrolidine and its derivatives are determined using a combination of spectroscopic and analytical techniques.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to determine the constitution and relative stereochemistry of the products. Through-space ¹H-¹⁹F spin-spin couplings can provide valuable information on the conformation and stereochemistry of trifluoroacetamide derivatives.[8]
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the primary methods for separating enantiomers and determining the enantiomeric excess (ee%) of a synthetic product.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound or its derivative.[9][10][11] It reveals precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[10][11]
Logical Relationship of Stereoisomers For a molecule like 3-(difluoromethyl)pyrrolidine, which has one stereocenter at the C3 position, two enantiomers exist: (R)-3-(difluoromethyl)pyrrolidine and (S)-3-(difluoromethyl)pyrrolidine.
Conclusion
The stereochemistry of 3-(difluoromethyl)pyrrolidine is a critical determinant of its function in biologically active molecules. The development of robust stereoselective synthetic methods, particularly those based on asymmetric 1,3-dipolar cycloadditions, has enabled access to highly enantioenriched isomers of this valuable building block.[5][6][7] Careful characterization using a suite of modern analytical techniques, including NMR, chiral chromatography, and X-ray crystallography, is essential to confirm the stereochemical integrity of the final compounds.[8][9][10][11] The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis and application of these important fluorinated heterocycles in drug discovery and development.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallographic studies of a series of penicillin-derived asymmetric inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization [mdpi.com]
Sourcing and commercial availability of (S)-3-(Difluoromethyl)pyrrolidine
An In-depth Technical Guide to the Sourcing and Commercial Availability of (S)-3-(Difluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sourcing, commercial availability, and synthesis of this compound, a valuable building block in medicinal chemistry. The introduction of the difluoromethyl group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making this chiral pyrrolidine derivative a compound of high interest in drug discovery programs.
Chemical Identity and Properties
This compound is a fluorinated heterocyclic compound. It is important to distinguish between the free base form and its more commonly available hydrochloride salt.
-
This compound (Free Base)
-
Molecular Formula: C₅H₉F₂N
-
Molecular Weight: 121.13 g/mol
-
CAS Number: The CAS number for the enantiomerically pure free base is not consistently reported in commercial databases. The racemic form is cited with CAS Number 1376435-67-4.
-
-
This compound Hydrochloride (Salt)
Commercial Sourcing and Availability
Our investigation indicates that this compound is predominantly available for purchase as its hydrochloride salt. The free base is not commonly listed in the catalogs of major chemical suppliers. Researchers requiring the free base will likely need to neutralize the hydrochloride salt in-house.
Supplier Information for this compound Hydrochloride
The following table summarizes the commercial availability of this compound hydrochloride from a selection of suppliers. Prices and lead times are subject to change and should be confirmed with the respective vendors.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Lead Time |
| Biosynth | NQC74440 | Not specified | 50 mg, 0.5 g | $451.00, $1,368.80 | 3-4 weeks |
| EON Biotech | 1638744-40-7 | Not specified | Inquire | Inquire | Inquire |
Note: The information in this table is based on publicly available data and may not be exhaustive. It is recommended to contact suppliers directly for the most current information.
Synthetic Approaches
Representative Experimental Protocol: Asymmetric Synthesis of a Chiral 3-Fluorinated Pyrrolidine Derivative
This protocol is adapted from a general method for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. This method would require adaptation for the specific synthesis of this compound, likely by using a difluoromethyl-containing alkene.
Step 1: Catalyst Preparation
-
In a nitrogen-filled glovebox, add Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and a chiral ligand such as (S)-DTBM-SEGPHOS (14.2 mg, 0.012 mmol) to a flame-dried Schlenk tube.
-
Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 1 hour.
Step 2: Cycloaddition Reaction
-
To the catalyst solution, add potassium tert-butoxide (KOtBu) (0.04 mmol, 0.2 eq.), an appropriate imino ester (e.g., derived from glycine) (0.4 mmol, 2.0 eq.), and a difluoromethyl-substituted alkene (0.2 mmol, 1.0 eq.).
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 48 hours.
Step 3: Work-up and Purification
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the protected difluoromethylated pyrrolidine derivative.
Step 4: Deprotection (if necessary)
-
If the pyrrolidine nitrogen is protected (e.g., with a Boc group), remove the protecting group under standard conditions (e.g., trifluoroacetic acid in dichloromethane for a Boc group) to yield the final product.
Visualized Workflows and Pathways
Sourcing Workflow
The following diagram illustrates a typical workflow for sourcing this compound.
Caption: Sourcing workflow for this compound.
Plausible Synthetic Pathway
This diagram outlines a potential synthetic route to this compound based on asymmetric cycloaddition.
Caption: A plausible synthetic pathway to the target molecule.
Conclusion
This compound is a valuable, commercially available building block, primarily supplied as its hydrochloride salt. For researchers requiring the free base, a simple neutralization step is necessary. While direct, specific synthetic protocols for this exact enantiomer are not widely published, established methods in asymmetric catalysis provide a clear and adaptable route for its synthesis in a laboratory setting. It is recommended that researchers consult the primary literature on asymmetric 1,3-dipolar cycloadditions for further details when planning a synthesis.
References
An In-depth Technical Guide to (S)-3-(Difluoromethyl)pyrrolidine: Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(Difluoromethyl)pyrrolidine is a fluorinated heterocyclic compound of growing interest in medicinal chemistry and drug discovery. The introduction of the difluoromethyl group at the C3 position of the pyrrolidine ring significantly influences its stereoelectronic properties, leading to distinct conformational preferences that can impact its biological activity. This technical guide provides a comprehensive overview of the structure and conformational analysis of this compound, drawing upon data from analogous fluorinated pyrrolidines. It outlines synthetic strategies, spectroscopic characterization methods, and computational approaches used to elucidate its three-dimensional structure and dynamic behavior. While specific experimental data for the title compound is limited in publicly accessible literature, this guide establishes a framework for its investigation and application in drug development.
Introduction
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and catalysts.[1] Its five-membered saturated structure allows for a degree of conformational flexibility, which can be modulated by substitution. Fluorination has emerged as a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of molecules. The introduction of fluorine or fluorine-containing groups, such as the difluoromethyl (CHF₂) moiety, can alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.
Specifically, the stereoelectronic effects of fluorine, including the gauche effect, play a crucial role in dictating the conformational preferences of the pyrrolidine ring.[2] Understanding these conformational biases is paramount for the rational design of novel therapeutics, as the three-dimensional arrangement of a molecule is intrinsically linked to its biological function. This guide focuses on the (S)-enantiomer of 3-(difluoromethyl)pyrrolidine, providing a detailed examination of its structural and conformational properties.
Molecular Structure
The fundamental structure of this compound consists of a five-membered pyrrolidine ring with a difluoromethyl group attached to the carbon atom at the 3-position, with the stereochemistry at this center being (S).
Table 1: Predicted Physicochemical Properties of 3-(Difluoromethyl)pyrrolidine
| Property | Value | Source |
| Molecular Formula | C₅H₉F₂N | - |
| Molecular Weight | 121.13 g/mol | - |
| pKa (Predicted) | 9.42 ± 0.10 | - |
| Boiling Point (Predicted) | 117.1 ± 15.0 °C | - |
| Density (Predicted) | 1.055 ± 0.06 g/cm³ | - |
Note: The data in this table is based on computational predictions for 3-(difluoromethyl)pyrrolidine and should be confirmed by experimental validation.
Synthesis
The synthesis of fluorinated pyrrolidines, including those with a difluoromethyl group, can be achieved through various synthetic routes. A common and versatile method is the [3+2] cycloaddition reaction between an azomethine ylide and a fluorinated olefin.[3][4]
General Experimental Protocol: 1,3-Dipolar Cycloaddition
This protocol provides a general framework for the synthesis of 3-substituted pyrrolidines. The specific reagents and conditions would need to be optimized for the synthesis of this compound.
Diagram 1: General Workflow for Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition
Caption: Synthetic workflow for pyrrolidine derivatives.
Materials:
-
An appropriate N-substituted glycine ester (azomethine ylide precursor)
-
A suitable difluoromethyl-containing alkene (e.g., 3,3-difluoro-1-propene)
-
A non-polar solvent (e.g., toluene)
-
A base (e.g., lithium diisopropylamide, LDA) or a metal catalyst
Procedure:
-
Generation of the Azomethine Ylide: The N-substituted glycine ester is treated with a strong base like LDA or a suitable metal catalyst in an inert atmosphere at low temperature (e.g., -78 °C) to generate the azomethine ylide in situ.
-
Cycloaddition: The difluoromethyl-containing alkene is added to the reaction mixture. The mixture is then allowed to warm to room temperature or heated to reflux to facilitate the [3+2] cycloaddition reaction.
-
Workup: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-(difluoromethyl)pyrrolidine derivative.
-
Deprotection (if necessary): If protecting groups are used on the nitrogen atom, a subsequent deprotection step is required to obtain the final this compound.
Conformational Analysis
The conformation of the pyrrolidine ring is typically described as a pseudorotation between two main puckered forms: the envelope (Cₛ symmetry) and the twist (C₂ symmetry) conformations. The position of the substituent at C3 significantly influences the conformational equilibrium.
The Gauche Effect
In fluorinated alkanes and heterocycles, the "gauche effect" is a significant stereoelectronic interaction that influences conformational preference. It describes the tendency for a fluorine atom to be in a gauche (dihedral angle of approximately 60°) rather than an anti (180°) position relative to an adjacent electron-withdrawing group or another fluorine atom. In the context of 3-fluoropyrrolidines, this effect favors a conformation where the C-F bond is gauche to the nitrogen lone pair.[2] For this compound, the presence of two fluorine atoms is expected to further reinforce this conformational bias.
Diagram 2: Key Conformational Influences
Caption: Factors influencing pyrrolidine conformation.
Computational Studies
4.2.1. General Computational Protocol
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G*).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are performed at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ) on the optimized geometries.
-
Solvation Effects: The influence of solvent can be modeled using implicit solvation models (e.g., PCM, SMD).
Table 2: Hypothetical Conformational Energy Data for this compound
| Conformer | Dihedral Angle (F-C3-C2-N) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated |
| Axial-like CHF₂ | Data Not Available | Data Not Available | Data Not Available |
| Equatorial-like CHF₂ | Data Not Available | Data Not Available | Data Not Available |
Note: This table is a template. The actual values would need to be determined through computational studies.
Table 3: Hypothetical Structural Parameters for the Most Stable Conformer of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N | Data Not Available | N-C2-C3 | Data Not Available |
| C3-C4 | Data Not Available | C2-C3-C4 | Data Not Available |
| C3-C(CHF₂) | Data Not Available | C2-C3-C(CHF₂) | Data Not Available |
| C-F | Data Not Available | F-C-F | Data Not Available |
Note: This table is a template. The actual values would need to be determined through computational or crystallographic studies.
Spectroscopic Characterization
NMR spectroscopy is an indispensable tool for the structural and conformational analysis of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments provide valuable information about the connectivity and three-dimensional arrangement of the molecule.
NMR Spectroscopy
-
¹H NMR: The proton chemical shifts and coupling constants (³JHH) are sensitive to the dihedral angles in the pyrrolidine ring and can be used to infer the ring pucker.
-
¹³C NMR: Provides information about the carbon skeleton.
-
¹⁹F NMR: The fluorine chemical shifts and coupling constants (JHF and JFF) are highly sensitive to the local electronic environment and conformation. Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide through-space correlations between fluorine and proton nuclei, offering insights into spatial proximity.[2]
Table 4: Representative NMR Data for Fluorinated Pyrrolidines
| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |
| ¹H (H at C3) | Data Not Available for title compound | Data Not Available for title compound |
| ¹³C (C3) | Data Not Available for title compound | Data Not Available for title compound |
| ¹⁹F (CHF₂) | Data Not Available for title compound | Data Not Available for title compound |
Note: While ¹H NMR spectra for 3-(difluoromethyl)pyrrolidine hydrochloride are referenced in the literature, specific data is not publicly available.[5] This table serves as a template for experimental data.
Biological Relevance and Drug Development
Fluorinated pyrrolidines are attractive scaffolds in drug discovery due to their ability to modulate biological activity. The conformational constraints imposed by the difluoromethyl group in this compound can lead to enhanced binding affinity and selectivity for specific biological targets. While no specific signaling pathways involving this compound have been detailed in the public domain, related fluorinated pyrrolidines have shown a range of biological activities, including as enzyme inhibitors and receptor modulators.[1]
Diagram 3: Hypothetical Drug Development Logic
Caption: A logical flow for drug development.
Conclusion
This compound represents a valuable building block for the development of novel therapeutic agents. Its conformational behavior, governed by the stereoelectronic properties of the difluoromethyl group, is a key determinant of its potential biological activity. While a complete experimental and computational dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive framework for its synthesis, characterization, and conformational analysis based on established principles and data from related compounds. Further research to elucidate the precise structural and conformational details of this compound will be crucial for unlocking its full potential in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-(difluoromethyl)pyrrolidine hydrochloride(1376176-56-5) 1H NMR spectrum [chemicalbook.com]
The Strategic Introduction of Fluorine: A Deep Dive into the Significance of (S)-3-(Difluoromethyl)pyrrolidine in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide delves into the significance of the difluoromethyl group, specifically in the context of the chiral scaffold (S)-3-(Difluoromethyl)pyrrolidine. By examining the effects of this substitution on key drug-like properties such as metabolic stability, lipophilicity (LogP), and basicity (pKa), this document provides a comprehensive overview for researchers engaged in the design and development of novel therapeutics. This guide will explore the profound impact of the difluoromethyl moiety, supported by representative data from closely related fluorinated pyrrolidines, and provide detailed experimental protocols for the synthesis and evaluation of such compounds.
Introduction: The Fluorine Advantage in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The introduction of fluorine atoms or fluorine-containing groups, such as the difluoromethyl (CHF2) group, can dramatically enhance the therapeutic potential of pyrrolidine-based molecules.
The strategic placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes it less susceptible to enzymatic oxidation by cytochrome P450 enzymes, a major pathway for drug metabolism. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.[3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the acidity (pKa) of nearby functional groups and influence the overall lipophilicity (LogP) of a molecule. These modifications can impact a drug's solubility, permeability, and binding affinity to its target.[4][5]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the pyrrolidine ring, locking it into a bioactive conformation and potentially increasing potency and selectivity.[6]
-
Improved Target Binding: The C-F bond can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.
This guide will focus on the this compound scaffold, a building block of significant interest for the development of novel therapeutics.
Physicochemical Properties of Fluorinated Pyrrolidines
Table 1: Comparison of pKa and LogP for Fluorinated Pyrrolidine Analogs
| Compound | Structure | pKa | LogP |
| Pyrrolidine | 11.27 | 0.46 | |
| (S)-3-Fluoropyrrolidine | 9.4 | 0.1 | |
| 3,3-Difluoropyrrolidine | 7.5 | 0.6 | |
| Estimated this compound | ~8.5-9.5 | ~0.8-1.2 |
Data for Pyrrolidine, (S)-3-Fluoropyrrolidine, and 3,3-Difluoropyrrolidine are representative values from scientific literature.[4][7] The values for this compound are estimated based on the observed trends.
The data clearly demonstrates that fluorination significantly lowers the pKa of the pyrrolidine nitrogen due to the electron-withdrawing nature of the fluorine atoms. The LogP value, a measure of lipophilicity, tends to increase with the introduction of a difluoromethyl group compared to a single fluorine atom.
Synthesis of Fluorinated Pyrrolidines
The synthesis of fluorinated pyrrolidines can be achieved through various synthetic routes. One of the most powerful and versatile methods is the [3+2] cycloaddition reaction between an azomethine ylide and a fluorinated alkene.
General Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general method for the enantioselective synthesis of 3,3-difluoropyrrolidine derivatives, which can be adapted for the synthesis of this compound.[8][9]
Materials:
-
Copper(I) catalyst (e.g., Cu(CH3CN)4PF6)
-
Chiral ligand (e.g., (S)-p-Tol-BINAP)
-
Base (e.g., Potassium tert-butoxide)
-
Imino ester (as azomethine ylide precursor)
-
Appropriate difluoromethylated alkene
-
Anhydrous toluene
Procedure:
-
In a nitrogen-purged glovebox, a solution of the copper(I) catalyst and the chiral ligand in anhydrous toluene is stirred at room temperature for 1 hour to form the chiral catalyst complex.
-
The base, imino ester, and the difluoromethylated alkene are added sequentially to the reaction mixture.
-
The reaction vessel is sealed and heated to the appropriate temperature (typically 60-80 °C) and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched 3-difluoromethylpyrrolidine derivative.
Diagram 1: General Workflow for the Synthesis of Fluorinated Pyrrolidines
Caption: A generalized workflow for the synthesis of this compound derivatives.
Metabolic Stability of Fluorinated Pyrrolidines
The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and overall exposure. The introduction of a difluoromethyl group at the C-3 position of the pyrrolidine ring is anticipated to block a potential site of metabolism, thereby increasing the compound's resistance to oxidative degradation.
In Vitro Metabolic Stability Assay Protocol
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.[10][11][12]
Materials:
-
Test compound (e.g., this compound derivative)
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.
Diagram 2: Workflow for In Vitro Metabolic Stability Assay
Caption: A schematic representation of the in vitro metabolic stability assay workflow.
Conformational Implications of Fluorination
The introduction of a difluoromethyl group at the C-3 position of the pyrrolidine ring can significantly influence its conformational preferences. The steric bulk and the electronic effects of the CHF2 group can favor a specific ring pucker, which in turn can dictate the spatial orientation of other substituents on the ring. This conformational locking can be advantageous for optimizing the binding of the molecule to its biological target.
Computational modeling and NMR studies are powerful tools to investigate the conformational landscape of such molecules. These studies can reveal the preferred dihedral angles and the energetic differences between various conformers, providing valuable insights for structure-based drug design.
Diagram 3: Logical Relationship of Fluorine Substitution and Biological Activity
Caption: The multifaceted impact of difluoromethyl substitution on drug properties.
Conclusion
The this compound scaffold represents a valuable building block in modern drug discovery. The strategic incorporation of the difluoromethyl group offers a powerful means to enhance metabolic stability, modulate physicochemical properties, and enforce a bioactive conformation. While specific quantitative data for this exact molecule requires dedicated experimental investigation, the analysis of closely related fluorinated pyrrolidines provides a strong rationale for its potential to improve the drug-like properties of a wide range of therapeutic agents. The experimental protocols and logical workflows presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this and similar fluorinated scaffolds in their drug development programs.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. nuvisan.com [nuvisan.com]
The Ascendance of Difluoromethyl Moieties: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly intriguing building block. Its unique ability to act as a lipophilic hydrogen bond donor, serving as a bioisostere for common functional groups like hydroxyls, thiols, and amines, has cemented its importance in the design of novel therapeutics with enhanced metabolic stability, improved permeability, and optimized target affinity.[1][2][3][4] This in-depth guide provides a comprehensive overview of difluoromethyl-containing building blocks, from their synthesis and physicochemical properties to their application in drug design, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties and Their Implications in Drug Design
The difluoromethyl group imparts a unique set of properties to a molecule, primarily driven by the high electronegativity of the two fluorine atoms. This electronic influence has profound effects on a compound's lipophilicity, acidity/basicity, and hydrogen bonding capacity.
A key feature of the CF₂H group is its role as a "lipophilic hydrogen bond donor".[3][5] Unlike the more electron-donating methyl group, the electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions. This capacity is comparable to that of thiophenol and aniline groups.[3][6] This unique characteristic allows medicinal chemists to replace polar functional groups like hydroxyls or thiols with a CF₂H group, potentially increasing lipophilicity and improving cell membrane permeability without sacrificing crucial hydrogen bonding interactions with the target protein.[2][4]
The impact on lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is nuanced. While generally considered a lipophilicity-enhancing group, the actual change in logP upon substitution of a methyl group with a difluoromethyl group (ΔlogP) can range from -0.1 to +0.4.[3][5] This variability underscores the importance of the local chemical environment in determining the overall physicochemical impact of the CF₂H moiety.
Furthermore, the strong electron-withdrawing effect of the difluoromethyl group significantly influences the acidity and basicity of neighboring functional groups. For instance, the pKa values of carboxylic acids and the pKa(H) values of amines are altered in a predictable manner based on the inductive effect of the fluorine atoms.[7][8][9] This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of Difluoromethyl-Containing Building Blocks
Significant progress has been made in the development of synthetic methodologies for the introduction of the difluoromethyl group into organic molecules. These methods can be broadly categorized into radical, photocatalytic, and flow chemistry approaches, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Radical Difluoromethylation
Radical difluoromethylation has become a versatile and powerful tool for creating C-CF₂H bonds under mild reaction conditions.[10][11] These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to an unsaturated system or participates in a C-H functionalization reaction. A variety of precursors have been developed, including zinc difluoromethanesulfinate and difluoromethanesulfonyl chloride.[10] Radical cascade reactions, where the initial radical addition is followed by a cyclization step, have proven particularly effective for the synthesis of complex heterocyclic structures containing a difluoromethyl group.[10][11]
Visible-Light Photoredox Catalysis
In recent years, visible-light photoredox catalysis has emerged as a mild and efficient method for generating the difluoromethyl radical.[1][12] This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate the •CF₂H radical from a suitable precursor. These reactions often proceed at room temperature and exhibit excellent functional group tolerance, making them highly attractive for late-stage functionalization of complex molecules.[1][13] For example, the difluoromethylation of quinoxalin-2-ones has been successfully achieved using an electrophilic difluoromethylating reagent in the presence of a photocatalyst and visible light.[1]
Continuous Flow and Mechanochemical Methods
Continuous flow chemistry offers a safe and scalable approach for reactions involving gaseous reagents or highly reactive intermediates. A notable example is the use of fluoroform (CHF₃), an inexpensive and atom-economical source of the difluoromethyl group, in a continuous flow reactor for the Cα-difluoromethylation of protected α-amino acids.[14] This method allows for precise control of reaction parameters and minimizes the risks associated with handling gaseous reagents.
Mechanochemical methods, which involve reactions in a mixer mill under solvent-free conditions, provide a sustainable alternative for the synthesis of difluoromethyl ethers from alcohols and a difluorocarbene precursor.[15] These reactions are often rapid, high-yielding, and generate minimal waste.
Quantitative Data on Difluoromethylation Reactions
The efficiency of difluoromethylation reactions is highly dependent on the chosen method, substrate, and reaction conditions. The following tables summarize representative quantitative data from the literature to provide a comparative overview.
| Substrate | Difluoromethylating Reagent | Catalyst/Initiator | Solvent | Time (h) | Yield (%) | Reference |
| N-arylacrylamide | S-(difluoromethyl)sulfonium salt | Visible Light Photoredox Catalyst | Not Specified | Not Specified | Good to Excellent | [10] |
| Quinoxalin-2-one | Electrophilic difluoromethylating reagent | Photocatalyst II (3 mol%) | EtOAc | 18 | Moderate to Good | [1] |
| Protected α-amino acid | Fluoroform (CHF₃) | Not Applicable (Flow) | Not Applicable | 20 min | Excellent | [14] |
| Primary/Secondary Alcohol | TMSCF₂Br | Not Applicable (Mechanochemical) | Solvent-free | 1 | up to 99 | [15] |
| Ketimine | (S)-phenyl difluoromethyl sulfoximine | n-Butyl Lithium | THF | Not Specified | 64-99 | [16] |
Table 1: Comparison of Yields for Various Difluoromethylation Reactions.
| Ketimine Substrate | Diastereomeric Ratio (dr) |
| Various substituted ketimines | 95/5 to 99/1 |
Table 2: Stereoselectivity in the Nucleophilic Difluoromethylation of Ketimines.[16]
| Compound Pair | ΔlogP (logP(XCF₂H) - logP(XCH₃)) |
| Difluoromethyl anisoles and thioanisoles | -0.1 to +0.4 |
Table 3: Impact of Difluoromethyl Substitution on Lipophilicity.[3][5]
| Compound Type | ΔpKa per Fluorine Atom |
| Carboxylic Acids | ~0.7 |
| Amines | ~1.7 |
Table 4: Influence of α-Fluoroalkyl Groups on Acidity and Basicity.[7]
Key Experimental Protocols
This section provides detailed methodologies for key difluoromethylation reactions, offering a practical guide for researchers.
General Procedure for Visible-Light Redox-Catalyzed Difluoromethylation of Quinoxalin-2-ones[1]
To a reaction vessel are added the quinoxalin-2-one substrate (0.2 mmol, 1.0 equiv.), the electrophilic difluoromethylating reagent (0.4 mmol, 2.0 equiv.), LiOH (0.4 mmol, 2.0 equiv.), and the photocatalyst (3 mol%). Ethyl acetate (3.0 mL) is then added, and the mixture is irradiated with visible light at 25 °C for 18 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-difluoromethyl-quinoxalin-2-one.
Continuous Flow Difluoromethylation of a Protected α-Amino Acid[14]
A solution of the protected α-amino acid methyl ester and a suitable base (2 equiv.) in an appropriate solvent is introduced into a continuous flow reactor system. Simultaneously, fluoroform (CHF₃, 3 equiv.) is introduced into the reactor as a gas. The reaction mixture is passed through the heated reaction coil at a defined flow rate to achieve a residence time of 20 minutes. The output from the reactor is collected, and the product is isolated after a standard work-up procedure, which may include hydrolysis and precipitation to yield the pure α-difluoromethyl-amino acid.
Mechanochemical Difluoromethylation of Alcohols[15]
In a milling jar, the alcohol (1.0 equiv.), TMSCF₂Br (as a difluorocarbene precursor), and a suitable activator are combined. The mixture is then milled in a mixer mill at room temperature for 1 hour. Following the reaction, the product is isolated by simple filtration, which effectively removes the solid byproducts, yielding the corresponding difluoromethyl ether. For tertiary alcohols, an increased stoichiometry of the difluorocarbene precursor and activator may be required.
Reagent-Controlled Stereoselective Difluoromethylation of Ketimines[16]
In a flame-dried flask under an inert atmosphere, a solution of (S)-phenyl difluoromethyl sulfoximine (1.0 equiv.) in anhydrous THF is cooled to the appropriate temperature. To this solution, n-butyl lithium (1.2 equiv.) is added dropwise, and the mixture is stirred for a specified time. A solution of the ketimine (1.5 equiv.) in anhydrous THF is then added, and the reaction is allowed to proceed until completion as monitored by TLC. The reaction is then quenched, and the product is isolated and purified by column chromatography to afford the chiral α-difluoromethylamine. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.
Figure 1: Generalized workflow for a radical cascade difluoromethylation/cyclization reaction.
Figure 2: A simplified representation of a photoredox catalytic cycle for difluoromethylation.
Figure 3: Schematic of a continuous flow setup for difluoromethylation.
Conclusion
Difluoromethyl-containing building blocks represent a valuable asset in the medicinal chemist's toolbox. Their unique physicochemical properties, particularly their ability to act as lipophilic hydrogen bond donors, offer novel strategies for lead optimization and the design of drug candidates with improved ADME profiles and enhanced biological activity. The continued development of efficient and versatile synthetic methods, including radical, photocatalytic, and flow-based approaches, will undoubtedly expand the accessibility and application of these important structural motifs in the ongoing quest for new and more effective medicines. This guide provides a foundational understanding for researchers and professionals in the field, enabling them to harness the full potential of difluoromethyl groups in their drug discovery endeavors.
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. archive.connect.h1.co [archive.connect.h1.co]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of (S)-3-(Difluoromethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Difluoromethyl)pyrrolidine is a critical building block in modern medicinal chemistry. The incorporation of a difluoromethyl group into the pyrrolidine scaffold can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides a detailed, scalable synthetic route to enantiomerically pure this compound, compiled from established methodologies for the synthesis of analogous fluorinated heterocyclic compounds.[3][4] The protocols provided are intended to be adaptable for large-scale production.
Applications in Drug Discovery
The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and clinical candidates.[5][6][7] The introduction of fluorine atoms or fluorinated alkyl groups can modulate the physicochemical and biological properties of these molecules. Specifically, the difluoromethyl group is a bioisostere for a hydroxyl or thiol group, which can lead to improved therapeutic profiles.[8][9] Derivatives of this compound are being investigated as potent and selective inhibitors of various enzymes and receptors, showing promise in the development of novel therapeutics for a range of diseases.[1][2]
Proposed Scalable Synthesis Route
The proposed synthesis for this compound is a multi-step process commencing from commercially available starting materials. The key steps involve the formation of a protected pyrrolidinone, diastereoselective difluoromethylation, and subsequent reduction and deprotection. This route is designed for scalability and control over stereochemistry.
Experimental Workflow Diagram
Caption: Overall workflow for the scalable synthesis of this compound.
Quantitative Data Summary
| Step | Product | Starting Material | Typical Yield (%) | Key Reagents | Reference Methodologies |
| 1 | (S)-1-Boc-4-oxopyrrolidine-2-carboxylate | L-Pyroglutamic acid | 75-85 (over 3 steps) | Boc-anhydride, MeOH, Oxalyl chloride, DMSO, TEA | [3] |
| 2 | (2S,4R)-1-Boc-4-(difluoromethyl)-4-hydroxypyrrolidine-2-carboxylate | (S)-1-Boc-4-oxopyrrolidine-2-carboxylate | 60-70 | TMSCF2Br, TBAF | [9] |
| 3 | (2S,4S)-1-Boc-4-(difluoromethyl)pyrrolidine-2-carboxylate | (2S,4R)-1-Boc-4-(difluoromethyl)-4-hydroxypyrrolidine-2-carboxylate | 70-80 | 1,1'-Thiocarbonyldiimidazole, AIBN, Bu3SnH | [10] |
| 4 | This compound | (2S,4S)-1-Boc-4-(difluoromethyl)pyrrolidine-2-carboxylate | 80-90 (over 2 steps) | LiOH, TFA or HCl | [3] |
Detailed Experimental Protocols
Step 1: Synthesis of (S)-1-Boc-4-oxopyrrolidine-2-carboxylate
This three-step procedure starts with the protection and esterification of L-pyroglutamic acid, followed by oxidation to the ketone.
1a: (S)-1-Boc-2-pyrrolidone-5-carboxylic acid
-
To a solution of L-pyroglutamic acid (1.0 eq) in a mixture of THF and water (1:1) at 0 °C, add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected acid.
1b: Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate
-
Dissolve the product from Step 1a (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4 hours.
-
Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.
1c: (S)-1-Boc-4-oxopyrrolidine-2-carboxylate
-
Prepare a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in DCM.
-
After 15 minutes, add a solution of the methyl ester from Step 1b (1.0 eq) in DCM.
-
Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 2: Diastereoselective Difluoromethylation
-
Dissolve (S)-1-Boc-4-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add bromodifluoromethyl)trimethylsilane (TMSCF2Br, 1.5 eq).
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield (2S,4R)-1-Boc-4-(difluoromethyl)-4-hydroxypyrrolidine-2-carboxylate.
Step 3: Barton-McCombie Deoxygenation
-
To a solution of (2S,4R)-1-Boc-4-(difluoromethyl)-4-hydroxypyrrolidine-2-carboxylate (1.0 eq) in anhydrous toluene, add 1,1'-thiocarbonyldiimidazole (1.5 eq).
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the crude intermediate in anhydrous toluene and add tributyltin hydride (Bu3SnH, 2.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to 110 °C and stir for 2 hours.
-
Cool to room temperature and concentrate. Purify by column chromatography to afford (2S,4S)-1-Boc-4-(difluoromethyl)pyrrolidine-2-carboxylate.
Step 4: Decarboxylation and Deprotection
4a: (S)-1-Boc-3-(difluoromethyl)pyrrolidine
-
Dissolve (2S,4S)-1-Boc-4-(difluoromethyl)pyrrolidine-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 6 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the carboxylic acid.
-
Dissolve the crude acid in a suitable high-boiling solvent (e.g., DMSO) and heat to 150-160 °C until CO2 evolution ceases.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry, and concentrate to yield (S)-1-Boc-3-(difluoromethyl)pyrrolidine.
4b: this compound
-
Dissolve (S)-1-Boc-3-(difluoromethyl)pyrrolidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 1 M NaOH to pH > 12.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate to yield the final product, this compound.
Logical Relationship Diagram
Caption: Key strategic elements in the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-3-(Difluoromethyl)pyrrolidine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its three-dimensional architecture allows for precise spatial orientation of substituents, enabling effective interaction with biological targets. The introduction of fluorine-containing groups can profoundly influence the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and membrane permeability.[4] (S)-3-(Difluoromethyl)pyrrolidine is an emerging building block that combines the desirable features of the pyrrolidine ring with the unique properties of the difluoromethyl group, making it an attractive component for the design of novel therapeutics.
The difluoromethyl group (CHF2) is a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for hydroxyl, thiol, or even methyl groups.[4] Its intermediate electronegativity compared to methyl and trifluoromethyl groups allows for fine-tuning of electronic properties and pKa. This unique combination of features makes this compound a valuable tool for addressing challenges in drug discovery, such as improving potency, selectivity, and pharmacokinetic profiles.
These application notes provide an overview of the utility of this compound in medicinal chemistry, including illustrative protocols for its synthesis and incorporation into lead compounds, and a summary of its potential impact on pharmacological properties.
Key Advantages of Incorporating this compound
-
Modulation of Physicochemical Properties: The difluoromethyl group can alter lipophilicity, polarity, and pKa, influencing a compound's solubility, permeability, and oral bioavailability.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to oxidative metabolism. This can lead to an extended half-life and improved pharmacokinetic profile.
-
Increased Binding Affinity: The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket, potentially increasing the potency of a drug candidate.
-
Bioisosteric Replacement: this compound can be used as a bioisostere for other functional groups, allowing for the exploration of new chemical space and the optimization of lead compounds.
Illustrative Pharmacological Data
The following table presents a hypothetical data set to illustrate the potential impact of incorporating this compound into a lead series targeting a generic kinase. This data is for illustrative purposes and is based on general principles observed in medicinal chemistry when introducing fluorinated motifs.
| Compound ID | R Group | Kinase X IC50 (nM) | hERG IC50 (µM) | Microsomal Stability (t½, min) |
| 1a | -CH(CH3)2 | 150 | 1.2 | 15 |
| 1b | -OH | 250 | 0.8 | 5 |
| 1c | 25 | > 30 | 45 |
This data is illustrative and not from a specific cited source.
Experimental Protocols
The following are illustrative protocols for the synthesis of this compound and its incorporation into a target molecule. These protocols are based on established synthetic methodologies for analogous compounds.[5][6][7]
Protocol 1: Enantioselective Synthesis of this compound
This protocol describes a potential enantioselective synthesis starting from a chiral precursor, which is a common strategy for preparing optically pure pyrrolidines.[2]
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
N-Boc-(S)-3-hydroxypyrrolidine
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
(Difluoromethyl)trimethylsilane (TMSCF2H)
-
Cesium fluoride (CsF)
-
Tetrahydrofuran (THF)
-
Triethylsilane
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Oxidation of N-Boc-(S)-3-hydroxypyrrolidine
-
Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO3 and sodium thiosulfate.
-
Extract the aqueous layer with DCM, dry the combined organic layers over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-(S)-pyrrolidin-3-one.
-
-
Step 2: Nucleophilic Difluoromethylation
-
To a solution of N-Boc-(S)-pyrrolidin-3-one (1.0 eq) in dry THF, add CsF (1.5 eq).
-
Cool the mixture to 0 °C and add TMSCF2H (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO4 and concentrate.
-
Purify by flash column chromatography to obtain N-Boc-(S)-3-(difluoromethyl)pyrrolidin-3-ol.
-
-
Step 3: Reductive Deoxygenation
-
This step is often challenging and may require optimization. The Barton-McCombie deoxygenation is a possible route. A detailed procedure for this specific substrate would need to be developed. A plausible approach would involve conversion of the tertiary alcohol to a thiocarbonyl derivative followed by radical-initiated reduction.
-
-
Step 4: Boc Deprotection
-
Dissolve N-Boc-(S)-3-(difluoromethyl)pyrrolidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of NaHCO3.
-
Extract with DCM, dry the organic layer over MgSO4, and concentrate carefully to yield this compound.
-
Protocol 2: Incorporation of this compound via Reductive Amination
This protocol illustrates how to couple the synthesized building block to a carbonyl-containing scaffold.
Workflow Diagram:
Caption: Reductive amination workflow.
Materials:
-
This compound
-
Aldehyde- or ketone-containing scaffold
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
MgSO4
Procedure:
-
To a solution of the aldehyde/ketone scaffold (1.0 eq) in DCE, add this compound (1.2 eq).
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add NaBH(OAc)3 (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.
Signaling Pathway and Bioisosteric Replacement
The introduction of this compound can be a key step in optimizing a drug candidate's interaction with its target, for instance, a kinase in a cancer signaling pathway.
Hypothetical Signaling Pathway Diagram:
Caption: Inhibition of a kinase signaling pathway.
Bioisosteric Replacement Logic:
Caption: Bioisosteric replacement strategy.
Conclusion
This compound is a promising building block for medicinal chemistry that offers multiple avenues for lead optimization. Its unique electronic and steric properties, coupled with the inherent advantages of the pyrrolidine scaffold, provide medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The provided illustrative protocols and conceptual frameworks are intended to serve as a starting point for the practical application of this valuable synthon in drug discovery programs.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of novel spirolactams using (S)-3-(Difluoromethyl)pyrrolidine
Application Notes and Protocols
Topic: Synthesis of Novel Spirolactams using (S)-3-(Difluoromethyl)pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirolactams are a unique class of heterocyclic compounds characterized by a spirocyclic junction at the carbon atom adjacent to the lactam nitrogen or carbonyl group. This rigid three-dimensional scaffold has garnered significant interest in medicinal chemistry due to its potential to mimic peptide turns and interact with biological targets with high specificity. The incorporation of fluorine-containing moieties, such as the difluoromethyl group, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. This application note details a proposed synthetic strategy and protocol for the synthesis of novel spirolactams incorporating the this compound scaffold, a valuable building block for introducing both chirality and a difluoromethyl group.
The described methodology is based on a 1,3-dipolar cycloaddition reaction, a powerful and versatile tool for the construction of five-membered heterocyclic rings. While the direct synthesis of spirolactams from this compound has not been extensively reported, this protocol provides a scientifically sound and adaptable approach for researchers to explore the synthesis of this novel class of compounds.
Proposed Synthetic Pathway
The proposed synthesis involves a [3+2] cycloaddition reaction between an azomethine ylide generated in situ from this compound and a suitable dipolarophile, such as an α,β-unsaturated lactam.
Reaction Scheme:
Caption: Proposed synthesis of a novel spirolactam.
Experimental Protocols
Materials:
-
This compound
-
N-Benzyl-5-methylenepyrrolidin-2-one (or other suitable α,β-unsaturated lactam)
-
Paraformaldehyde
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates
Procedure: Synthesis of Novel Spirolactam (Representative Protocol)
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), N-benzyl-5-methylenepyrrolidin-2-one (1.2 mmol, 1.2 eq.), and paraformaldehyde (1.5 mmol, 1.5 eq.).
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove any unreacted paraformaldehyde.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The elution can be performed with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Characterization: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the pure spirolactam. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Presentation
The following table presents representative data for the synthesis of a series of novel spirolactams using the described protocol with various substituted α,β-unsaturated lactams. Please note that these are hypothetical yields and diastereomeric ratios based on typical outcomes for similar 1,3-dipolar cycloaddition reactions. Actual results may vary.
| Entry | R Group on Lactam Nitrogen | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | Benzyl | 85:15 | 78 |
| 2 | Phenyl | 82:18 | 75 |
| 3 | 4-Methoxybenzyl | 88:12 | 82 |
| 4 | tert-Butyl | 75:25 | 65 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for spirolactam synthesis.
Logical Relationship of Key Components
Caption: Key components for novel spirolactam synthesis.
The Emergence of (S)-3-(Difluoromethyl)pyrrolidine in Agrochemical Research: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective agrochemicals has led to the exploration of unique molecular scaffolds that can confer improved efficacy, selectivity, and environmental profiles. Among these, fluorine-containing motifs have gained significant prominence. The difluoromethyl (-CHF2) group, in particular, has been identified as a "magic" moiety in modern agrochemical design, offering a nuanced approach to modulating key physicochemical properties. When incorporated into a pyrrolidine ring, a versatile and frequently occurring heterocycle in bioactive molecules, the resulting (S)-3-(difluoromethyl)pyrrolidine scaffold presents a compelling, albeit largely unexplored, frontier in the development of next-generation fungicides, insecticides, and herbicides.
While no commercial agrochemical is yet based on the this compound core, this document serves as a prospective analysis of its potential applications. Drawing parallels from existing successful agrochemicals containing either the difluoromethyl group or a pyrrolidine ring, we provide here detailed application notes and hypothetical protocols to guide researchers in exploring the potential of this promising scaffold.
The Significance of the Difluoromethyl Group and Pyrrolidine Ring in Agrochemicals
The strategic incorporation of the difluoromethyl group into pesticide molecules offers a more subtle modulation of their properties compared to the more common trifluoromethyl group. It can enhance metabolic stability, lipophilicity, bioavailability, and binding affinity to the target protein.[1][2][3] This has been successfully demonstrated in a range of commercial succinate dehydrogenase inhibitor (SDHI) fungicides, where the difluoromethyl group is a key component of the active ingredient's pharmacophore.[4]
The pyrrolidine ring is a saturated five-membered heterocycle that is a common structural motif in a vast array of natural products and synthetic bioactive compounds, including pharmaceuticals and agrochemicals.[5] Its three-dimensional structure allows for precise spatial orientation of substituents, which can be critical for optimal interaction with biological targets.
The combination of these two structural features in this compound suggests its potential to serve as a valuable building block for the discovery of novel agrochemicals with enhanced performance.
Hypothetical Application in Fungicide Research: A Focus on Succinate Dehydrogenase Inhibitors (SDHIs)
Given the prevalence of the difluoromethyl group in SDHI fungicides, a primary area of investigation for this compound would be in the design of novel SDHIs. These fungicides act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular energy production.[6]
Proposed Synthesis of a Novel SDHI Fungicide Incorporating this compound
A hypothetical synthetic route to a novel SDHI fungicide containing the this compound scaffold could involve the amide coupling of this compound with a carboxylic acid moiety known to be active in other SDHI fungicides, such as a substituted pyrazole-4-carboxylic acid.
Diagram: Hypothetical Synthesis of a Novel SDHI Fungicide
Caption: A conceptual workflow for the synthesis of a novel SDHI fungicide.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical this compound-based SDHI Fungicide
-
Materials:
-
This compound hydrochloride
-
Substituted 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the substituted pyrazole-4-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound hydrochloride (1.1 eq) and DIPEA (2.5 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired novel SDHI fungicide.
-
Protocol 2: In Vitro Antifungal Activity Assay
-
Fungal Pathogens:
-
Botrytis cinerea (Gray mold)
-
Sclerotinia sclerotiorum (White mold)
-
Rhizoctonia solani (Sheath blight)
-
Puccinia triticina (Wheat leaf rust)
-
-
Procedure (Mycelial Growth Inhibition):
-
Prepare stock solutions of the synthesized compound and a commercial SDHI fungicide (e.g., boscalid) in DMSO.
-
Incorporate various concentrations of the test compounds into potato dextrose agar (PDA) medium.
-
Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the fungal pathogen onto the center of each PDA plate.
-
Incubate the plates at 25°C in the dark.
-
Measure the colony diameter after a defined period (e.g., 48-72 hours).
-
Calculate the percentage of inhibition relative to a control plate containing only DMSO.
-
Determine the EC50 (effective concentration for 50% inhibition) values for each compound against each pathogen.
-
Data Presentation
Table 1: Hypothetical In Vitro Antifungal Activity of a Novel this compound-based SDHI Fungicide
| Compound | EC50 (µg/mL) | |||
| B. cinerea | S. sclerotiorum | R. solani | P. triticina | |
| Novel SDHI (Hypothetical) | 0.5 - 2.0 | 0.2 - 1.5 | 1.0 - 5.0 | 0.1 - 1.0 |
| Boscalid (Reference) | 1.2 | 0.8 | 3.5 | 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway and Mechanism of Action
The proposed novel fungicide would act by inhibiting the succinate dehydrogenase enzyme complex in the fungal mitochondrial respiratory chain.
Diagram: Mechanism of Action of SDHI Fungicides
Caption: Inhibition of the fungal respiratory chain by an SDHI fungicide.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area in agrochemical research. Based on the established roles of the difluoromethyl group and the pyrrolidine ring in enhancing the biological activity of molecules, it is reasonable to hypothesize that novel agrochemicals incorporating this scaffold could exhibit potent fungicidal, insecticidal, or herbicidal properties. The provided hypothetical application notes and protocols for the synthesis and testing of a novel SDHI fungicide are intended to serve as a foundational guide for researchers venturing into this exciting new area of agrochemical discovery. Further research is warranted to synthesize and evaluate a library of this compound derivatives to unlock their full potential in addressing the ongoing challenges in global food production.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]
- 5. [PDF] Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Derivatisierung des sekundären Amins in (S)-3-(Difluormethyl)pyrrolidin: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung des sekundären Amins in (S)-3-(Difluormethyl)pyrrolidin, einem wichtigen Baustein in der medizinischen Chemie. Die Einführung einer Difluormethylgruppe in organische Moleküle kann deren metabolische Stabilität, Lipophilie und pKa-Werte signifikant beeinflussen, was zu verbesserten pharmakokinetischen und pharmakodynamischen Eigenschaften führen kann. Die hier vorgestellten Methoden umfassen N-Alkylierung, N-Acylierung und reduktive Aminierung und bieten einen vielseitigen Werkzeugkasten für die Synthese einer breiten Palette von substituierten Pyrrolidinderivaten.
Einleitung
(S)-3-(Difluormethyl)pyrrolidin ist ein wertvolles chirales Zwischenprodukt, das in der Synthese von pharmazeutisch aktiven Wirkstoffen Verwendung findet. Die Derivatisierung des sekundären Amins ermöglicht die Einführung verschiedener funktioneller Gruppen, die für die Modulation der biologischen Aktivität, der Löslichkeit und anderer wichtiger Arzneistoffeigenschaften entscheidend sind. Die elektronenziehende Natur der Difluormethylgruppe kann die Nukleophilie des benachbarten Stickstoffatoms beeinflussen, was eine sorgfältige Optimierung der Reaktionsbedingungen erfordert.
Übersicht der Derivatisierungsstrategien
Die Funktionalisierung des sekundären Amins in (S)-3-(Difluormethyl)pyrrolidin kann durch verschiedene Standardreaktionen der organischen Chemie erreicht werden. Die drei primären hier behandelten Methoden sind:
-
N-Alkylierung: Einführung einer Alkylgruppe durch Reaktion mit einem Alkylhalogenid oder einem anderen Alkylierungsmittel.
-
N-Acylierung: Anfügen einer Acylgruppe mittels eines Acylchlorids, Anhydrids oder einer Carbonsäure in Gegenwart eines Kupplungsreagenzes.
-
Reduktive Aminierung: Reaktion mit einem Aldehyd oder Keton zur Bildung eines Iminiumions, das in situ zu einem neuen sekundären oder tertiären Amin reduziert wird.
Abbildung 1: Übersicht der Derivatisierungsstrategien für (S)-3-(Difluormethyl)pyrrolidin.
Experimentelle Protokolle
Die folgenden Protokolle sind als allgemeine Richtlinien zu verstehen und können je nach Substrat und gewünschtem Produkt eine weitere Optimierung erfordern.
Protokoll 1: N-Benzylierung von (S)-3-(Difluormethyl)pyrrolidin
Diese Methode beschreibt die direkte Alkylierung des Pyrrolidins mit Benzylbromid.
Materialien:
-
(S)-3-(Difluormethyl)pyrrolidin
-
Benzylbromid
-
Kaliumcarbonat (K₂CO₃)
-
Acetonitril (CH₃CN), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Lösungsmittel für die Säulenchromatographie (z.B. Hexan/Ethylacetat-Gemisch)
Prozedur:
-
In einem trockenen Rundkolben werden (S)-3-(Difluormethyl)pyrrolidin (1 Äquiv.) und Kaliumcarbonat (2 Äquiv.) in wasserfreiem Acetonitril suspendiert.
-
Die Mischung wird unter Rühren auf 0 °C gekühlt.
-
Benzylbromid (1.1 Äquiv.) wird langsam zugetropft.
-
Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach vollständiger Umsetzung wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter Natriumbicarbonatlösung gewaschen.
-
Die organische Phase wird abgetrennt, über wasserfreiem Natriumsulfat getrocknet und filtriert.
-
Das Lösungsmittel wird im Vakuum entfernt und das Rohprodukt mittels Säulenchromatographie auf Kieselgel gereinigt.
Abbildung 2: Workflow für die N-Benzylierung.
Protokoll 2: N-Acetylierung von (S)-3-(Difluormethyl)pyrrolidin
Dieses Protokoll beschreibt die Acylierung des Pyrrolidins mit Acetylchlorid.
Materialien:
-
(S)-3-(Difluormethyl)pyrrolidin
-
Acetylchlorid
-
Triethylamin (TEA)
-
Dichlormethan (DCM), wasserfrei
-
1 M Salzsäurelösung (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Prozedur:
-
(S)-3-(Difluormethyl)pyrrolidin (1 Äquiv.) und Triethylamin (1.5 Äquiv.) werden in wasserfreiem Dichlormethan in einem trockenen Rundkolben gelöst.
-
Die Lösung wird unter Rühren auf 0 °C gekühlt.
-
Eine Lösung von Acetylchlorid (1.1 Äquiv.) in wasserfreiem Dichlormethan wird langsam zugetropft.
-
Die Reaktionsmischung wird für 1-3 Stunden bei 0 °C gerührt und anschließend auf Raumtemperatur erwärmt. Der Fortschritt wird mittels DC überwacht.
-
Die Reaktion wird durch Zugabe von Wasser gestoppt.
-
Die organische Phase wird nacheinander mit 1 M HCl und gesättigter NaHCO₃-Lösung gewaschen.
-
Die organische Schicht wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt, um das rohe N-Acetylderivat zu erhalten.
-
Falls erforderlich, kann eine weitere Reinigung durch Säulenchromatographie oder Kristallisation erfolgen.
Protokoll 3: Reduktive Aminierung mit Benzaldehyd
Dieses Verfahren beschreibt die Synthese von N-Benzyl-(S)-3-(difluormethyl)pyrrolidin durch reduktive Aminierung.
Materialien:
-
(S)-3-(Difluormethyl)pyrrolidin
-
Benzaldehyd
-
Natriumtriacetoxyborhydrid (STAB)
-
1,2-Dichlorethan (DCE), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Prozedur:
-
(S)-3-(Difluormethyl)pyrrolidin (1 Äquiv.) und Benzaldehyd (1 Äquiv.) werden in wasserfreiem 1,2-Dichlorethan gelöst.
-
Die Mischung wird bei Raumtemperatur für 30 Minuten gerührt, um die Bildung des Iminiumions zu ermöglichen.
-
Natriumtriacetoxyborhydrid (1.5 Äquiv.) wird portionsweise über einen Zeitraum von 15 Minuten zugegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur für 4-12 Stunden gerührt, bis die Ausgangsmaterialien laut DC-Analyse vollständig umgesetzt sind.
-
Die Reaktion wird vorsichtig mit gesättigter NaHCO₃-Lösung gequencht.
-
Die Phasen werden getrennt und die wässrige Phase wird mit Dichlormethan extrahiert.
-
Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
Zusammenfassung der quantitativen Daten
Die erwarteten Ausbeuten und Reaktionszeiten für die beschriebenen Protokolle sind in der folgenden Tabelle zusammengefasst. Diese Werte können je nach Reinheit der Reagenzien und Maßstab der Reaktion variieren.
| Derivatisierungsmethode | Reagenzien | Typische Reaktionszeit | Typische Ausbeute (%) |
| N-Alkylierung | Benzylbromid, K₂CO₃ | 12 - 24 Stunden | 70 - 90 |
| N-Acylierung | Acetylchlorid, TEA | 1 - 4 Stunden | 85 - 95 |
| Reduktive Aminierung | Benzaldehyd, STAB | 4 - 12 Stunden | 75 - 90 |
Tabelle 1: Zusammenfassung der Reaktionsparameter für die Derivatisierung von (S)-3-(Difluormethyl)pyrrolidin.
Charakterisierung der Produkte
Die Charakterisierung der synthetisierten Derivate erfolgt typischerweise durch Standardanalysemethoden wie Kernspinresonanzspektroskopie (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR) und Massenspektrometrie (MS), um die erfolgreiche Derivatisierung und die Reinheit der Produkte zu bestätigen.
Beispielhafte ¹H-NMR-Daten (erwartet):
-
N-Benzyl-(S)-3-(difluormethyl)pyrrolidin: Signifikante Signale für die Benzylprotonen (ca. 7.2-7.4 ppm und ein Singulett um 3.6 ppm) sowie die charakteristischen Signale für den Pyrrolidinring und die -CHF₂ Gruppe (Triplett um 5.8-6.4 ppm).
-
N-Acetyl-(S)-3-(difluormethyl)pyrrolidin: Ein scharfes Singulett für die Acetyl-Methylgruppe (ca. 2.1 ppm) zusätzlich zu den Pyrrolidin- und -CHF₂-Signalen.
Schlussfolgerung
Die hier vorgestellten Protokolle bieten robuste und effiziente Methoden zur Derivatisierung des sekundären Amins in (S)-3-(Difluormethyl)pyrrolidin. Diese Verfahren ermöglichen den Zugang zu einer Vielzahl von N-substituierten Analoga, die für die Erforschung von Struktur-Wirkungs-Beziehungen und die Entwicklung neuer pharmazeutischer Wirkstoffe von großer Bedeutung sind. Die Anpassung der Reaktionsbedingungen an spezifische Substrate wird Forschern ermöglichen, diese vielseitige Plattform für ihre jeweiligen Syntheseziele zu nutzen.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-(Difluoromethyl)pyrrolidine
Welcome to the technical support center for the synthesis of (S)-3-(Difluoromethyl)pyrrolidine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing enantiomerically pure 3-fluorinated pyrrolidines like this compound?
A1: The primary strategies for the asymmetric synthesis of 3-fluorinated pyrrolidines include:
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Synthesis from Chiral Precursors: Utilizing readily available chiral molecules such as L-glutamic acid or trans-4-hydroxy-L-proline. These methods involve a series of functional group transformations to introduce the difluoromethyl group while retaining the stereochemistry of the starting material.[1][2]
-
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. A notable example is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes, which can produce highly enantioenriched pyrrolidine derivatives.[3]
-
Organocatalytic Domino Reactions: Using commercially available secondary amines to catalyze cascade reactions, such as a Michael/Mannich sequence, to construct the pyrrolidine ring with high stereocontrol.[4]
Q2: Why is the introduction of a difluoromethyl group challenging?
A2: Introducing a difluoromethyl group can be challenging due to the need for specialized fluorinating reagents and the potential for side reactions. Direct difluoromethylation of an existing pyrrolidine ring can be difficult. Therefore, the synthesis often involves the use of building blocks already containing the difluoromethyl group or the conversion of a functional group, such as a ketone, to the difluoromethylene group using deoxofluorinating agents. The latter approach can present safety concerns and require careful handling.
Q3: Is this compound stable?
A3: this compound is generally a stable compound. However, like many amines, it can be sensitive to air and moisture over long-term storage. It is often supplied and handled as a more stable salt, such as the hydrochloride salt. The presence of the electron-withdrawing difluoromethyl group can influence the basicity of the pyrrolidine nitrogen.
Q4: What are the typical protecting groups used for the pyrrolidine nitrogen during synthesis?
A4: The most common protecting group for the pyrrolidine nitrogen is the tert-butoxycarbonyl (Boc) group.[5][6] It is stable under a wide range of reaction conditions and can be readily removed under acidic conditions. Other protecting groups, such as the benzyl (Bn) group, are also used, particularly when reductive conditions are employed in the synthetic sequence.
Troubleshooting Guide
This guide addresses specific issues that may arise during a plausible synthetic route to this compound, starting from trans-4-hydroxy-L-proline.
Synthetic Pathway Overview
A representative synthetic pathway is outlined below. This multi-step synthesis involves protection of the nitrogen, oxidation of the hydroxyl group, introduction of the difluoromethyl group, and final deprotection.
Caption: Plausible synthetic route to this compound.
Problem 1: Low yield during the N-Boc protection of trans-4-hydroxy-L-proline.
-
Possible Cause: Incomplete reaction or side reactions due to inappropriate base or solvent.
-
Solution:
-
Ensure the use of a suitable base, such as sodium bicarbonate or triethylamine, to neutralize the amino acid and facilitate the reaction with Boc anhydride.
-
Use a mixed solvent system, such as dioxane/water or THF/water, to ensure the solubility of both the amino acid and Boc anhydride.
-
Monitor the reaction progress by TLC or LC-MS to ensure completion before workup.
-
Problem 2: Incomplete oxidation of N-Boc-trans-4-hydroxy-L-proline to the ketone.
-
Possible Cause: Insufficient oxidant or decomposition of the oxidant.
-
Solution:
-
For Swern oxidation, ensure anhydrous conditions and low temperatures (-78 °C) are strictly maintained. Use freshly distilled oxalyl chloride and DMSO.
-
For Dess-Martin periodinane (DMP), use fresh reagent as it can degrade upon storage.
-
Use a slight excess of the oxidant (1.1-1.5 equivalents) to drive the reaction to completion.
-
Problem 3: Low yield or formation of byproducts during deoxofluorination.
-
Possible Cause: Deoxofluorinating agents like DAST are hazardous and can lead to side reactions if not handled properly. The reaction may also stall.
-
Solution:
-
Conduct the reaction under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).
-
Add the deoxofluorinating agent slowly at a low temperature (e.g., -78 °C) and then allow the reaction to warm up gradually.
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Use a non-protic solvent like dichloromethane.
-
Consider alternative, more modern deoxofluorinating reagents that may have improved safety and reactivity profiles.
-
Problem 4: Poor enantioselectivity or racemization.
-
Possible Cause: Harsh reaction conditions (e.g., high temperatures or strongly basic/acidic conditions) can lead to epimerization at stereocenters.
-
Solution:
-
Maintain mild reaction conditions wherever possible.
-
If using a catalytic asymmetric method, ensure the catalyst is of high purity and the reaction is performed under the optimized conditions (temperature, solvent, concentration).
-
For syntheses from chiral precursors, avoid unnecessary exposure to strong acids or bases.
-
Problem 5: Difficulty in removing the N-Boc protecting group.
-
Possible Cause: Incomplete reaction with acid.
-
Solution:
-
Use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in a solvent like dioxane or methanol.
-
Ensure a sufficient excess of the acid is used.
-
Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Quantitative Data for Analogous Syntheses
| Reaction Step | Substrate Type | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylide & 1,1-difluorostyrene | Cu(I)/(S)-DTBM-segphos | up to 96% | up to 97% ee, >20:1 dr | [3] |
| Organocatalytic Domino Reaction | Michael acceptor & imine precursor | Secondary Amine | High | Excellent | [4] |
| Asymmetric α-Arylation of N-Boc-pyrrolidine | N-Boc-pyrrolidine & aryl bromide | Pd(OAc)₂ / t-Bu₃P·HBF₄ | ~80-90% | up to 95% ee | [5] |
Experimental Protocols
The following is a representative, generalized experimental protocol for the synthesis of this compound starting from a chiral precursor. Note: This protocol is a composite based on literature procedures for similar transformations and may require optimization.
Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline
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Dissolve trans-4-hydroxy-L-proline in a 1:1 mixture of dioxane and water.
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Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in dioxane dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Oxidation to N-Boc-4-oxo-L-proline
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Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.
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Add anhydrous DMSO (2.2 equivalents) dropwise and stir for 15 minutes.
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Add a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 equivalent) in anhydrous dichloromethane dropwise.
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Stir the reaction mixture at -78 °C for 1.5 hours.
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Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ketone, which can be purified by column chromatography.
Step 3: Deoxofluorination to N-Boc-4,4-difluoro-L-proline derivative
Caution: Deoxofluorinating agents are hazardous. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve N-Boc-4-oxo-L-proline derivative (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.5 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography.
Step 4 & 5: Decarboxylation, Reduction, and Deprotection to this compound
The conversion of the N-Boc-4,4-difluoro-L-proline derivative to the final product involves a multi-step process that may include decarboxylation and reduction, followed by deprotection. The specific conditions for these steps would need to be developed based on the exact proline derivative synthesized in the previous step. A general deprotection procedure is as follows:
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Dissolve the N-Boc protected pyrrolidine in a suitable solvent such as methanol or dioxane.
-
Add a solution of 4M HCl in dioxane (excess) and stir at room temperature for 2-4 hours.
-
Monitor the reaction for the complete consumption of the starting material.
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Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (S)-3-(Difluoromethyl)pyrrolidine
Welcome to the technical support center for the synthesis of (S)-3-(Difluoromethyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing an asymmetric hydrogenation approach of a pyrroline precursor.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Conversion of Starting Material | Inactive Catalyst: The hydrogenation catalyst may be deactivated due to improper handling, exposure to air or moisture, or poisoning by impurities in the substrate or solvent. | - Ensure all manipulations of the catalyst are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).- Use freshly distilled and degassed solvents.- Purify the pyrroline substrate to remove any potential catalyst poisons (e.g., sulfur-containing compounds).- Increase catalyst loading incrementally. |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to effect the reduction. | - Verify the integrity of the hydrogenation apparatus and ensure there are no leaks.- Gradually increase the hydrogen pressure within the safe limits of the equipment. | |
| Sub-optimal Reaction Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active. | - Increase the reaction temperature in a controlled manner. Note that higher temperatures may sometimes negatively impact enantioselectivity. | |
| Low Enantioselectivity (Low ee%) | Inappropriate Chiral Ligand: The chosen chiral ligand may not be optimal for this specific substrate. | - Screen a variety of chiral phosphine ligands with different electronic and steric properties.- Refer to literature on asymmetric hydrogenation of similar fluorinated heterocycles for guidance on ligand selection.[1][2] |
| Incorrect Solvent Choice: The solvent can significantly influence the stereochemical outcome of the reaction. | - Experiment with a range of solvents of varying polarity and coordinating ability (e.g., methanol, trifluorotoluene, dichloromethane).[1][2] | |
| Racemization: The product may be racemizing under the reaction or work-up conditions. | - Analyze the enantiomeric excess at different reaction times to monitor for any decrease.- Ensure the work-up procedure is performed under neutral or mild conditions. | |
| Formation of Side Products/Impurities | Over-reduction or Side Reactions: The reaction conditions may be too harsh, leading to undesired subsequent reactions. | - Reduce the reaction time and/or temperature.- Lower the hydrogen pressure.- Consider using a more selective catalyst. |
| Impure Starting Material: Impurities in the starting pyrroline can lead to the formation of side products. | - Thoroughly purify the starting material before use. Characterize the purity by NMR and/or GC-MS. | |
| Difficulty in Product Isolation and Purification | Product Volatility: The product, being a small molecule, might be volatile, leading to loss during solvent removal. | - Use a rotary evaporator with a cooled trap and apply vacuum cautiously.- Consider purification by chromatography at lower temperatures if feasible. |
| Co-elution with Impurities: The product may co-elute with impurities during chromatographic purification. | - Optimize the chromatographic conditions (e.g., solvent system, column type) to achieve better separation.- Consider derivatization of the product or impurities to alter their chromatographic behavior. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the enantioselective synthesis of this compound?
A1: Asymmetric hydrogenation of a corresponding prochiral 3-(difluoromethyl)-Δ¹-pyrroline precursor is a highly effective method.[1][2] This approach utilizes a chiral catalyst, typically an iridium or ruthenium complex with a chiral phosphine ligand, to achieve high enantioselectivity.
Q2: How can I improve the yield of the asymmetric hydrogenation step?
A2: To improve the yield, ensure the complete exclusion of oxygen and moisture, as the catalysts are often air-sensitive. Use high-purity, degassed solvents and substrate. Optimizing the hydrogen pressure, reaction temperature, and reaction time can also significantly impact the yield. A screening of different catalysts and ligands may also be beneficial.
Q3: My enantiomeric excess (ee%) is consistently low. What are the key parameters to adjust?
A3: The choice of the chiral ligand is the most critical factor influencing enantioselectivity.[1][2] Screening different chiral ligands is highly recommended. Additionally, the solvent can have a profound effect on the stereochemical outcome. Experimenting with solvents like methanol, dichloromethane, and trifluorotoluene is advisable. Lowering the reaction temperature can sometimes improve enantioselectivity, although it may require longer reaction times.
Q4: Are there any alternative synthetic routes to this compound?
A4: Yes, other strategies include the use of chiral auxiliaries, enzymatic resolutions, or starting from a chiral pool material. For instance, synthesis can begin from a chiral precursor like (S)-malic acid or an amino acid, where the stereocenter is established early in the synthetic sequence. Domino reactions, such as organocatalytic domino Michael/Mannich cycloadditions, have also been employed for the synthesis of functionalized trifluoromethyl-substituted pyrrolidines, and similar principles could be adapted.[3]
Q5: What analytical techniques are recommended for determining the yield and enantiomeric excess?
A5: The yield is typically determined by isolating the product and calculating the mass percentage relative to the theoretical maximum. Purity can be assessed using ¹H NMR, ¹⁹F NMR, and GC-MS. The enantiomeric excess should be determined using a chiral stationary phase high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of 3-(Difluoromethyl)-Δ¹-pyrroline
This protocol is a general guideline based on established procedures for the asymmetric hydrogenation of similar substrates and may require optimization for your specific setup and substrate purity.[1][2]
Materials:
-
3-(Difluoromethyl)-Δ¹-pyrroline precursor
-
Chiral catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand, or a chiral Ru-complex)
-
Anhydrous, degassed solvent (e.g., Methanol, Trifluorotoluene)
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive chemistry (Schlenk line, glovebox)
-
High-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, dissolve the catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in the chosen anhydrous, degassed solvent in a reaction vessel suitable for hydrogenation. Stir the mixture at room temperature for the recommended time to allow for complex formation.
-
Reaction Setup: Add the 3-(difluoromethyl)-Δ¹-pyrroline substrate to the catalyst solution under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel, remove it from the glovebox (if used), and connect it to the hydrogenation apparatus. Purge the vessel several times with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar) and heat the reaction to the desired temperature (e.g., 25-60 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert conditions if the catalyst is sensitive to air) and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Characterization: Confirm the structure and purity of the product using NMR (¹H, ¹³C, ¹⁹F) and determine the enantiomeric excess by chiral HPLC or SFC.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the asymmetric hydrogenation of substrates similar to 3-(difluoromethyl)-Δ¹-pyrroline, which can serve as a starting point for optimization.
Table 1: Optimization of Asymmetric Hydrogenation Conditions for a Model Substrate [1][2]
| Entry | Catalyst (mol%) | Ligand | Solvent | H₂ (bar) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.0 | Ligand A | CH₂Cl₂ | 10 | 4 | 95 | 21 |
| 2 | 1.0 | Ligand B | CH₂Cl₂ | 10 | 4 | 91 | 91 |
| 3 | 1.0 | Ligand C | PhCF₃ | 10 | 12 | 72 | 92 |
| 4 | 1.0 | Ligand D | PhCF₃ | 10 | 8 | >99 | 92 |
Ligands A, B, C, and D represent different chiral phosphine ligands. This table illustrates the significant impact of the ligand on enantioselectivity.
Table 2: Substrate Scope for Asymmetric Hydrogenation of Fluorinated Olefins [1]
| Substrate | Catalyst (mol%) | Ligand | Solvent | H₂ (bar) | Yield (%) | ee (%) |
| (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate | 1.0 | Ligand D | PhCF₃ | 10 | 97 | 96 |
| (Z)-ethyl 4,4-difluoro-3-phenylbut-2-enoate | 1.0 | Ligand D | PhCF₃ | 10 | 95 | 95 |
| (E)-ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate | 1.0 | Ligand D | PhCF₃ | 20 | 98 | 98 |
This table demonstrates the high yields and enantioselectivities achievable for related fluorinated substrates under optimized conditions.
Visualizations
Caption: Synthetic pathway for this compound via asymmetric hydrogenation.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (S)-3-(Difluoromethyl)pyrrolidine Hydrochloride Salt Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-3-(Difluoromethyl)pyrrolidine hydrochloride salt.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound hydrochloride.
Problem 1: Low Purity After Initial Synthesis
Your crude this compound hydrochloride salt shows significant impurities by NMR or LC-MS analysis.
Possible Causes and Solutions:
-
Incomplete reaction or side reactions: Unreacted starting materials or byproducts are common impurities.
-
Residual non-basic organic impurities: These can be carried through from the synthesis.
-
Inorganic salts: Salts from reagents or workup may be present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity of this compound hydrochloride.
Problem 2: Difficulty in Recrystallization
The hydrochloride salt fails to crystallize, oils out, or yields impure crystals.
Possible Causes and Solutions:
-
Inappropriate solvent system: The chosen solvent may be too good or too poor.
-
Presence of impurities inhibiting crystallization: Certain byproducts can interfere with crystal lattice formation.
-
Supersaturation not achieved or lost too quickly: Incorrect concentration or cooling rate.
Troubleshooting Recrystallization:
| Issue | Possible Cause | Suggested Solution |
| Oiling out | Solvent is too nonpolar; cooling is too rapid. | Add a more polar co-solvent (e.g., a small amount of ethanol to an ethyl acetate solution). Slow down the cooling process. |
| No crystals form | Solution is not saturated; solvent is too good. | Evaporate some solvent to increase concentration. Add an anti-solvent (a solvent in which the compound is less soluble) dropwise until turbidity persists. |
| Impure crystals | Impurities co-crystallize; inefficient washing. | Perform a hot filtration to remove insoluble impurities before cooling. Wash the filtered crystals with a small amount of cold recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended recrystallization solvents for this compound hydrochloride?
A1: While specific data for this exact compound is limited, common solvents for pyrrolidinium hydrochlorides include short-chain alcohols and polar aprotic solvents. It is advisable to screen a range of solvents.[1][2][3] Good starting points are:
-
Isopropanol (IPA)
-
Ethanol
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Methanol/Ethyl Acetate mixture
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Acetone/Water mixture
Q2: How can I remove non-basic organic impurities from my crude product?
A2: An acid-base extraction is a highly effective method.[4] The general procedure is as follows:
-
Dissolve the crude hydrochloride salt in water.
-
Make the aqueous solution basic (pH > 10) with a suitable base (e.g., NaOH, K₂CO₃) to obtain the free amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Evaporate the solvent to obtain the purified free amine.
-
Dissolve the free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a miscible solvent to precipitate the pure hydrochloride salt.
Acid-Base Extraction Workflow:
Caption: General workflow for the purification of this compound hydrochloride via acid-base extraction.
Q3: My product contains the wrong enantiomer. How can I purify the desired (S)-enantiomer?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for separating enantiomers.[5][6][7] You will need to develop a method using a suitable chiral stationary phase.
Q4: What are some common impurities I should look for in the NMR spectrum?
A4: Without a specific synthetic route, we can anticipate some common impurities based on related syntheses of fluorinated pyrrolidines:
-
Residual Solvents: Signals from solvents used in the reaction and workup (e.g., THF, Dichloromethane, Toluene).
-
Starting Materials: Unreacted precursors.
-
Over-fluorinated or under-fluorinated species: If the difluoromethyl group is introduced synthetically.
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Ring-opened byproducts: Depending on the reaction conditions.
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Protecting groups: If protecting group strategies are used, incomplete deprotection can be an issue.
Reference tables of NMR chemical shifts for common laboratory solvents and reagents can be very helpful in identifying these impurities.[8][9][10][11]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, dissolve a small amount of the crude salt in a minimal amount of a hot solvent (e.g., isopropanol). If the salt is very soluble, the solvent is not ideal. If it is insoluble even when hot, the solvent is also not suitable. A good solvent will dissolve the salt when hot but not at room temperature.
-
Dissolution: In an appropriately sized flask, add the crude this compound hydrochloride and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can improve the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution and Basification: Dissolve the crude hydrochloride salt in deionized water. While stirring, slowly add a 1 M solution of sodium hydroxide until the pH of the solution is approximately 11-12.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Salt Formation: Dissolve the purified free amine in anhydrous diethyl ether. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.
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Washing and Drying: Wash the precipitate with a small amount of cold diethyl ether and dry under vacuum to obtain the pure this compound hydrochloride.
Quantitative Data Summary
The following table presents hypothetical data for different purification techniques. Actual results may vary depending on the nature and amount of impurities.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (IPA) | 85 | 98 | 75 |
| Acid-Base Extraction | 85 | >99 | 85 |
| Column Chromatography | 70 | 95 | 60 |
References
- 1. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Side Reactions in Difluoromethylation of Pyrrolidine Precursors
Welcome to the technical support center for the difluoromethylation of pyrrolidine precursors. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and side reactions encountered during the synthesis of difluoromethylated pyrrolidines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the difluoromethylation of pyrrolidine precursors in a question-and-answer format.
Question: My reaction yield is low, and I observe a complex mixture of unidentified byproducts. What are the likely side reactions?
Answer: Low yields and complex product mixtures in difluoromethylation reactions of pyrrolidine precursors can stem from several side reactions, primarily depending on the chosen method (nucleophilic, electrophilic, or radical) and the substrate's functional groups. Key potential side reactions include:
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Decomposition of the Product: N-difluoromethylated tertiary amines can be unstable. The presence of the electron-withdrawing difluoromethyl group can weaken the C-N bond, making the product susceptible to degradation, especially under harsh reaction conditions (e.g., high temperatures or strong bases).
-
Reaction at Other Nucleophilic Sites: If your pyrrolidine precursor contains other nucleophilic functional groups (e.g., hydroxyl, thiol, or even electron-rich aromatic rings), the difluoromethylating agent can react at these sites, leading to a mixture of products.
-
Over-reaction or Polydifluoromethylation: While less common for nitrogen difluoromethylation, highly reactive reagents or forcing conditions could potentially lead to undesired multiple difluoromethylations if other acidic protons are present.
-
Ring Opening or Rearrangement: Under strongly basic or acidic conditions, the pyrrolidine ring itself might be susceptible to opening or rearrangement, although this is less common for simple pyrrolidine precursors.
-
Hydrolysis of the Difluoromethyl Group: The difluoromethoxy group (CHF2O-), a related functionality, is known to be susceptible to hydrolysis. While the N-CHF2 group is generally more stable, harsh aqueous workups or purification conditions (e.g., chromatography on silica gel with protic eluents) could lead to decomposition.
Question: I am using a difluorocarbene-based method (e.g., with TMSCF₂Br or ClCF₂H) and see significant starting material remaining, along with some uncharacterized byproducts. How can I improve the conversion and selectivity?
Answer: When using difluorocarbene precursors, incomplete conversion and side product formation often relate to the generation and trapping of the carbene.
-
Inefficient Carbene Generation: The choice of base and solvent is critical. For instance, with TMSCF₂Br, a fluoride source (like KF) or a suitable alkoxide is needed to generate the difluorocarbene. Ensure your reagents are anhydrous and the base is sufficiently strong to deprotonate the precursor if required, but not so strong as to cause undesired side reactions.
-
Carbene Insertion into C-H bonds: Difluorocarbene can insert into activated C-H bonds, although N-H insertion or reaction with the lone pair of a tertiary amine is generally faster. If your substrate has particularly acidic C-H protons, C-difluoromethylation can be a competing side reaction.
-
Oligomerization of Difluorocarbene: If the concentration of the carbene is too high or it is not efficiently trapped by the pyrrolidine precursor, it can oligomerize, leading to polymeric byproducts. Slow addition of the carbene precursor or using a higher concentration of the pyrrolidine substrate can mitigate this.
Question: My difluoromethylated pyrrolidine product seems to degrade during purification. What are the best practices for workup and purification?
Answer: The stability of the difluoromethylated product is a key concern.
-
Aqueous Workup: Minimize contact time with aqueous acidic or basic solutions. A rapid quench with a neutral or weakly acidic solution (e.g., saturated ammonium chloride) followed by extraction is recommended.
-
Chromatography: Silica gel can be acidic and may cause decomposition of sensitive products. Consider deactivating the silica gel with a base (e.g., triethylamine) before use, or opt for alternative purification methods like flash chromatography on neutral alumina or preparative HPLC with a buffered mobile phase.
-
Solvent Removal: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperature and pressure.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to anticipate when performing N-difluoromethylation on a pyrrolidine precursor?
A1: The most common side reactions include decomposition of the N-difluoromethylated product, especially if it is a tertiary amine, and competing reactions at other nucleophilic sites on the pyrrolidine precursor. For precursors with acidic protons, C-difluoromethylation can also occur. Product instability during workup and purification is another significant challenge.
Q2: How does the choice of difluoromethylating agent affect the side reaction profile?
A2: The choice of agent is critical.
-
Difluorocarbene sources (e.g., TMSCF₂Br, ClCF₂H): These are highly reactive and can lead to selectivity issues if multiple nucleophilic sites are present. The reaction conditions, particularly the base used, can significantly influence the outcome.
-
Radical difluoromethylating agents (e.g., DFMS - Zn(SO₂CF₂H)₂): These reactions often proceed under milder conditions and can be more tolerant of certain functional groups. However, radical reactions can have their own set of side reactions, such as hydrogen atom abstraction or reactions with radical scavengers.
-
Nucleophilic difluoromethylating agents (e.g., TMSCF₂H): These require a strong base for deprotonation and are generally used for reactions with electrophiles. Side reactions can arise from the strong basic conditions.
Q3: My pyrrolidine precursor has a hydroxyl group. How can I achieve selective N-difluoromethylation?
A3: To achieve selective N-difluoromethylation in the presence of a hydroxyl group, you have two main strategies:
-
Protection: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) that is stable to the difluoromethylation conditions and can be selectively removed later.
-
Chemoselective Reagent/Conditions: Some N-difluoromethylation methods show high chemoselectivity for amines over alcohols. For example, the use of diethyl bromodifluoromethylphosphonate with a fluoride source has been reported to be highly chemoselective for tertiary amines. Careful optimization of reaction conditions (e.g., temperature, stoichiometry of reagents) is crucial.
Q4: I am observing the formation of an N-oxide as a byproduct. How can this be avoided?
A4: N-oxide formation is more likely to occur with radical difluoromethylation methods that use an oxidant (like t-BuOOH) to initiate the reaction. To minimize N-oxide formation, you can:
-
Carefully control the stoichiometry of the oxidant.
-
Run the reaction at a lower temperature.
-
Consider using a different radical initiation method that does not involve a strong oxidant, if available.
-
Choose a non-radical difluoromethylation pathway if N-oxidation is a persistent issue.
Quantitative Data on Difluoromethylation of Pyrrolidine Precursors
The following table summarizes representative yields for the difluoromethylation of pyrrolidine-related substrates under different conditions. Note that direct comparative studies on a single pyrrolidine precursor with various reagents are scarce in the literature; this table is compiled from different sources to provide a general overview.
| Pyrrolidine Precursor | Difluoromethylating Agent | Base/Initiator | Solvent | Temp (°C) | Yield (%) | Side Products/Comments |
| N-Boc-pyrrolidine | [¹⁸F]Fluoride/α-fluorocarboxylic acid | Mn(salen) complex | MeCN | 80 | Moderate RCY | Radiochemical yield for PET imaging tracer synthesis.[1] |
| N-benzylidene-protected α-amino acid methyl esters | CHF₃ (Fluoroform) | LiHMDS | THF | -15 | ~91 (isolated after deprotection) | No difluoromethylation on the imine carbon was observed.[2][3] |
| Tertiary Amines (general) | Diethyl bromodifluoromethylphosphonate | CsF | MeCN | RT | Good to Excellent | Highly chemoselective for the nitrogen atom. |
| N-Allylbenzamides | CF₂H-PXT⁺ (phenoxathiinium salt) | Photoinduced | MeCN | RT | Good to High | Radical difluoromethylation/cyclization cascade. |
Experimental Protocols
Protocol 1: N-Difluoromethylation of Tertiary Amines using Diethyl Bromodifluoromethylphosphonate
This protocol is adapted from a general method for the chemoselective N-difluoromethylation of tertiary amines.
Materials:
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Pyrrolidine precursor (tertiary amine)
-
Diethyl bromodifluoromethylphosphonate (DBDP)
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Cesium Fluoride (CsF)
-
Anhydrous Acetonitrile (MeCN)
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Proton source (e.g., 2,2,2-trifluoroethanol)
Procedure:
-
To a dried flask under an inert atmosphere (N₂ or Ar), add the pyrrolidine precursor (1.0 equiv) and anhydrous acetonitrile.
-
Add cesium fluoride (2.0-3.0 equiv) and diethyl bromodifluoromethylphosphonate (1.5 equiv).
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Add a proton source such as 2,2,2-trifluoroethanol (1.5 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (consider deactivating with triethylamine if the product is sensitive).
Protocol 2: Radical C-H Difluoromethylation of N-Heterocycles using DFMS
This protocol is a general procedure for the radical difluoromethylation of N-heteroarenes and can be adapted for pyrrolidine precursors with activated C-H bonds.
Materials:
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Pyrrolidine precursor
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt% in H₂O)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a flask, add the pyrrolidine precursor (1.0 equiv), DFMS (2.0 equiv), dichloromethane, and water (typically in a 1:1 ratio).
-
Add tert-butyl hydroperoxide (3.0 equiv) dropwise to the stirred mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS. For less reactive substrates, a second addition of DFMS and t-BuOOH may be necessary.
-
After completion, dilute the mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for the difluoromethylation of pyrrolidine precursors.
Caption: Decision tree for troubleshooting low yields in difluoromethylation reactions.
Caption: Pathways leading to desired products and common side products in pyrrolidine difluoromethylation.
References
Technical Support Center: Stereoselective Synthesis of 3-(Difluoromethyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of 3-(difluoromethyl)pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for achieving stereocontrol in the synthesis of 3-(difluoromethyl)pyrrolidine?
A1: The primary strategies for stereoselective synthesis of 3-(difluoromethyl)pyrrolidine and related fluorinated pyrrolidines can be broadly categorized into three approaches:
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Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as proline or hydroxyproline, to introduce the desired stereochemistry. The existing chiral centers guide the stereochemical outcome of subsequent reactions.
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Asymmetric Catalysis: This approach employs a chiral catalyst to induce enantioselectivity or diastereoselectivity in the pyrrolidine ring-forming reaction or in a reaction that installs the difluoromethyl group. Organocatalysis, particularly with proline derivatives, and transition metal catalysis are common methods.
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Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary is removed.
Q2: I am observing low enantiomeric excess (ee) in my organocatalyzed reaction. What are the potential causes and solutions?
A2: Low enantiomeric excess in organocatalytic syntheses of fluorinated pyrrolidines can stem from several factors:
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Catalyst Choice: The structure of the organocatalyst is crucial. Small changes in the catalyst, such as the steric bulk of substituents or the nature of the activating group, can significantly impact stereoselectivity. It is advisable to screen a variety of catalysts (e.g., different diarylprolinol silyl ethers or cinchona alkaloid derivatives).
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Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the transition state of the reaction and, consequently, the stereochemical outcome. Lowering the reaction temperature often improves enantioselectivity. The polarity and coordinating ability of the solvent should also be optimized.
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Substrate Reactivity: The electronic and steric properties of your starting materials can affect how they interact with the catalyst in the stereodetermining step. Modifications to the protecting groups on the nitrogen or other functional groups may be necessary.
Q3: My diastereomeric ratio (dr) is poor. How can I improve it?
A3: Poor diastereoselectivity can be addressed by:
-
Choice of Reagents and Catalysts: For reactions involving the formation of a second stereocenter, the choice of catalyst or chiral auxiliary is critical in controlling the facial selectivity of the attack on a prochiral center.
-
Reaction Kinetics vs. Thermodynamics: Determine if your reaction is under kinetic or thermodynamic control. Changes in reaction time, temperature, or the use of specific bases can favor the formation of the thermodynamically more stable diastereomer.
-
Steric Hindrance: Increasing the steric bulk of either the substrate or the catalyst can enhance facial discrimination and improve the diastereomeric ratio.
Q4: Are there any specific challenges associated with the difluoromethyl group?
A4: Yes, the difluoromethyl (CHF2) group presents unique considerations. While it is a valuable bioisostere for hydroxyl and thiol groups, its electronic properties and the acidity of the CHF2 proton can influence reaction pathways. In some cases, the difluoromethyl group can participate in hydrogen bonding, which may affect the conformational preferences of intermediates and transition states, thereby influencing stereoselectivity. Reagent-controlled stereoselective difluoromethylation strategies, for instance using chiral difluoromethyl sulfoximines, can be effective in controlling the stereocenter bearing the CHF2 group.[1]
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Stereoselectivity in Asymmetric [3+2] Cycloaddition
An organocatalytic domino Michael/Mannich [3+2] cycloaddition is a powerful method for synthesizing functionalized pyrrolidines.[2] However, achieving high yield and stereoselectivity can be challenging.
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst | Screen a range of commercially available secondary amine catalysts, such as different diarylprolinol silyl ethers. |
| Incorrect Solvent | Test a variety of solvents with different polarities (e.g., toluene, CH2Cl2, THF, MeCN). |
| Inappropriate Temperature | Vary the reaction temperature. Lower temperatures often lead to higher stereoselectivity. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can interfere with the catalyst. |
| Incorrect Stoichiometry | Optimize the molar ratio of the reactants and the catalyst loading. |
Issue 2: Poor Diastereoselectivity in the Rearrangement of Chiral Azetidines
The rearrangement of chiral 2-(polyfluoroalkyl)azetidines can be an effective route to substituted pyrrolidines. However, controlling the diastereoselectivity of the nucleophilic attack is crucial.
| Potential Cause | Troubleshooting Step |
| Nature of the Nucleophile | The choice of nucleophile (N, O, S, or F) can significantly impact the diastereoselectivity of the ring expansion. Experiment with different nucleophiles to find the optimal one for your substrate. |
| Activation of the Hydroxyl Group | The method used to activate the hydroxyl group for in situ formation of the bicyclic aziridinium intermediate can influence the outcome. Compare different activating agents (e.g., sulfonyl chlorides). |
| Solvent Effects | The solvent can affect the stability of the aziridinium intermediate and the transition state of the nucleophilic attack. Screen different solvents to optimize the diastereomeric ratio. |
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies on the synthesis of fluorinated pyrrolidines. While not all data pertains directly to 3-(difluoromethyl)pyrrolidine, it provides valuable benchmarks for optimizing stereoselective syntheses.
Table 1: Organocatalytic Asymmetric Synthesis of Trifluoromethyl-Substituted Pyrrolidines [2]
| Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| (R)-Diphenylprolinol TMS ether | Toluene | -20 | 92 | >20:1 | >99 |
| (R)-Diphenylprolinol TMS ether | CH2Cl2 | -20 | 85 | >20:1 | 98 |
| (R)-Diphenylprolinol TMS ether | THF | -20 | 78 | 15:1 | 95 |
Table 2: Reagent-Controlled Stereoselective Difluoromethylation of Ketimines [1]
| Substrate (Ketimine) | Reagent | Yield (%) | dr |
| N-(1-phenylethylidene)aniline | (S)-Difluoromethyl phenyl sulfoximine | 95 | >95:5 |
| N-(1-(4-chlorophenyl)ethylidene)aniline | (S)-Difluoromethyl phenyl sulfoximine | 92 | >95:5 |
| N-(1-(naphthalen-2-yl)ethylidene)aniline | (S)-Difluoromethyl phenyl sulfoximine | 90 | >95:5 |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Domino Michael/Mannich [3+2] Cycloaddition for Trifluoromethyl-Pyrrolidines[2]
This protocol is adapted from a known synthesis of trifluoromethyl-substituted pyrrolidines and can be a starting point for the synthesis of their difluoromethyl analogs.
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To a solution of the α,β-unsaturated aldehyde (0.2 mmol) and the trifluoromethyl-substituted imine (0.24 mmol) in toluene (1.0 mL) at -20 °C is added the (R)-diphenylprolinol TMS ether catalyst (0.04 mmol, 20 mol%).
-
The reaction mixture is stirred at -20 °C for the time indicated by TLC monitoring until the starting aldehyde is consumed.
-
The reaction is then quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine product.
-
The diastereomeric ratio (dr) is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Rearrangement of a Chiral 2-(Trifluoromethyl)-azetidine[3]
This procedure for the synthesis of a 2-(trifluoromethyl)pyrrolidine can be adapted for difluoromethyl analogs.
-
To a solution of the chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine (1.0 mmol) in anhydrous CH2Cl2 (10 mL) at 0 °C is added triethylamine (1.5 mmol).
-
Methanesulfonyl chloride (1.2 mmol) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour.
-
The desired nucleophile (e.g., sodium azide, 3.0 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with CH2Cl2 (3 x 15 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
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The crude product is purified by column chromatography to yield the 3,4-disubstituted 2-(trifluoromethyl)pyrrolidine. The diastereoselectivity is determined by 1H NMR.
Visualizations
Caption: Workflow for the organocatalytic synthesis of 3-(difluoromethyl)pyrrolidine.
Caption: Decision tree for troubleshooting low stereoselectivity.
References
Technical Support Center: (S)-3-(Difluoromethyl)pyrrolidine Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (S)-3-(Difluoromethyl)pyrrolidine. The following information is based on established chemical principles and analogous reactions reported in the literature.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for a scalable synthesis of this compound?
A key consideration for a scalable and stereoselective synthesis is the choice of a chiral starting material. L-glutamic acid is a readily available and cost-effective option that can be used to establish the desired (S)-stereochemistry at the C3 position of the pyrrolidine ring.
Q2: What are the primary challenges when scaling up the difluoromethylation step?
The introduction of the difluoromethyl group can be challenging on a larger scale. Potential issues include exothermic reactions, the handling of specialized and potentially hazardous difluoromethylating reagents, and ensuring complete conversion to avoid difficult purifications. Careful control of reaction temperature and slow addition of reagents are crucial.
Q3: How can I minimize the formation of impurities during the synthesis?
The formation of byproducts can often be attributed to incomplete reactions or side reactions. To minimize impurities, it is important to ensure the quality of starting materials, maintain strict control over reaction parameters (temperature, pressure, stoichiometry), and monitor the reaction progress closely using techniques like TLC or HPLC.
Q4: What are the recommended purification methods for the final product and key intermediates on a larger scale?
For large-scale purification, column chromatography may be less practical. Distillation under reduced pressure is a viable option for volatile intermediates or the final product. Crystallization is another effective method for purifying solid compounds and can provide high purity on a kilogram scale.
Q5: What are the key safety considerations for this process?
The synthesis involves several potentially hazardous steps. The use of reducing agents like lithium aluminum hydride (LAH) requires strict anhydrous conditions and careful quenching procedures. Difluoromethylating agents can be toxic or reactive, and appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods) are essential. A thorough safety review of each step is recommended before proceeding with scale-up.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in the cyclization step (formation of (S)-5-oxopyrrolidine-2-carbaldehyde) | 1. Incomplete reduction of the dimethyl ester. 2. Degradation of the intermediate aldehyde. | 1. Ensure the use of a sufficient excess of the reducing agent (e.g., DIBAL-H) and monitor the reaction to completion. 2. Perform the reaction at a low temperature and process the aldehyde intermediate quickly in the subsequent step. |
| Incomplete difluoromethylation of the aldehyde | 1. Insufficient amount of difluoromethylating agent. 2. Deactivation of the reagent due to moisture. | 1. Use a slight excess of the difluoromethylating agent. 2. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of over-reduced byproducts during the final reduction step | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Maintain the recommended reaction temperature and use a cooling bath to control any exotherms. 2. Monitor the reaction progress and quench the reaction as soon as the starting material is consumed. |
| Difficulty in removing the N-protecting group | 1. Inefficient catalyst for hydrogenolysis. 2. Catalyst poisoning. | 1. Ensure the use of a high-quality palladium on carbon (Pd/C) catalyst. 2. Check for potential catalyst poisons in the substrate or solvent. Pre-treating the substrate with activated carbon may help. |
| Final product is not within the required purity specifications | 1. Incomplete removal of solvents. 2. Presence of residual byproducts. | 1. Dry the final product under high vacuum. 2. Consider recrystallization from an appropriate solvent system to improve purity. |
Proposed Scale-Up Synthesis Workflow
The following diagram outlines a plausible workflow for the scale-up synthesis of this compound, starting from L-glutamic acid.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Workflow: Difluoromethylation Step
This diagram provides a logical approach to troubleshooting common issues during the critical difluoromethylation step.
Caption: Troubleshooting logic for the difluoromethylation reaction.
Detailed Experimental Protocols
Step 3: Synthesis of (S)-3-(difluoromethyl)-5-oxopyrrolidine (Representative Protocol)
-
Reagents and Equipment:
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(S)-5-oxopyrrolidine-2-carbaldehyde
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Diethylaminosulfur trifluoride (DAST)
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Anhydrous dichloromethane (DCM)
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Nitrogen or Argon supply
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Jacketed reactor with overhead stirrer and temperature control
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Addition funnel
-
-
Procedure:
-
Charge the reactor with a solution of (S)-5-oxopyrrolidine-2-carbaldehyde in anhydrous DCM under an inert atmosphere.
-
Cool the reactor to -78 °C using a suitable cooling bath.
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Slowly add DAST to the cooled solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below -70 °C.
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After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Allow the mixture to warm to room temperature and separate the organic layer.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or crystallization.
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Step 4: Synthesis of N-Boc-(S)-3-(Difluoromethyl)pyrrolidine (Representative Protocol)
-
Reagents and Equipment:
-
(S)-3-(difluoromethyl)-5-oxopyrrolidine
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Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH3-THF)
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Anhydrous tetrahydrofuran (THF)
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Nitrogen or Argon supply
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Jacketed reactor with overhead stirrer, condenser, and temperature control
-
Addition funnel
-
-
Procedure:
-
Charge the reactor with a suspension of LAH in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of (S)-3-(difluoromethyl)-5-oxopyrrolidine in anhydrous THF to the LAH suspension via the addition funnel, maintaining the internal temperature below 10 °C.
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After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting solids and wash with THF.
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To the filtrate, add di-tert-butyl dicarbonate (Boc2O) and stir at room temperature overnight.
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Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
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Stability issues of (S)-3-(Difluoromethyl)pyrrolidine under reaction conditions
Technical Support Center: (S)-3-(Difluoromethyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help address stability issues that may be encountered during synthetic chemistry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is low, and I see multiple unknown spots on my TLC/LC-MS. Could the this compound be degrading?
A: Yes, degradation is a significant possibility. This compound, as a fluoroalkylamine, can be unstable under certain conditions. The free secondary amine is particularly susceptible to decomposition. A study on the closely related 2-(fluoromethyl)pyrrolidine showed 60-90% decomposition when stored in a pH 7.4 solution at 50°C for seven days[1].
Troubleshooting Steps:
-
Assess Reaction Conditions: Check if your reaction is run at neutral or basic pH, especially at elevated temperatures. The lone pair of electrons on the nitrogen atom can promote decomposition pathways[1].
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Protect the Amine: If possible, convert the secondary amine to an amide or carbamate early in your synthetic route. The stability of fluoroalkylamines is known to improve significantly when the nitrogen's electron density is reduced by forming an amide[1].
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Starting Material: If you are using the hydrochloride salt of this compound, ensure the free base is generated and used immediately. Do not store the free base for extended periods, even in solution.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q2: What are the optimal storage conditions for this compound and its salts?
A: Proper storage is crucial to maintain the integrity of the compound.
-
This compound (Free Base): Store under an inert atmosphere at low temperatures (2-8°C). Avoid exposure to moisture and air. Due to its potential instability, it is best to use it immediately after preparation or purchase.
-
This compound HCl (Hydrochloride Salt): The salt form is generally more stable for long-term storage. Store in a tightly sealed container in a cool, dry place.
Q3: I am performing an N-acylation reaction. What precautions should I take?
A: N-acylation can be challenging if not performed under optimal conditions.
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Base Selection: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl salt if you are starting from it. Stronger, nucleophilic bases may promote side reactions.
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Temperature: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to minimize degradation and side reactions.
-
Reagent Addition: Add the acylating agent (e.g., acid chloride or anhydride) slowly to the solution of the amine at a low temperature.
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Lewis Acids: While some acylation reactions of pyrrolidine derivatives use Lewis acids like boron trifluoride, these should be used with caution as they could potentially affect the difluoromethyl group[2].
Q4: Is this compound stable under reductive amination conditions?
A: Reductive amination should be approached with care. While modern methods using reagents like trichlorosilane show broad functional group tolerance, including for trifluoromethyl groups, the stability of the difluoromethyl moiety in the presence of both a carbonyl compound and a reducing agent needs to be considered[3].
Recommendations:
-
Mild Reducing Agents: Preferentially use mild reducing agents such as sodium triacetoxyborohydride (STAB), which can be effective at or below room temperature.
-
One-Pot Procedure: An in-situ iminium formation and reduction is generally preferred to minimize the time the free amine is exposed to potentially destabilizing conditions.
-
pH Control: Maintain a slightly acidic pH (around 5-6) during the iminium formation step to facilitate the reaction without causing significant degradation of the starting amine.
Q5: Can I use this compound in peptide synthesis?
A: Yes, but with significant precautions. Pyrrolidine derivatives, like proline, can lead to specific side reactions in peptide synthesis.
-
Diketopiperazine Formation: If this compound is used to modify the N-terminus of a dipeptide, there is a high risk of forming a diketopiperazine, which truncates the peptide chain[4].
-
Aspartimide Formation: The basicity of the pyrrolidine nitrogen can promote aspartimide formation in sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser[4][5]. Using pyrrolidine as a base for Fmoc deprotection has been shown to increase this side reaction[6].
-
Racemization: The choice of base and coupling reagents is critical to avoid racemization of the coupled amino acids[7].
Data Presentation: Summary of Stability
The following table summarizes the expected stability of this compound under various chemical conditions. This data is compiled from studies on analogous fluoroalkylamines and general principles of pyrrolidine chemistry.
| Condition/Reagent Class | Stability Assessment | Rationale & Key Considerations | Citations |
| Storage (Free Base) | Low to Moderate | Prone to degradation in air and at elevated temperatures. Best used fresh. | [1] |
| Storage (HCl Salt) | High | Generally stable as a solid when kept dry. | General Chemical Principles |
| Aqueous Solution (pH 7.4, 50°C) | Low (High risk of decomposition) | Analogous 2-(fluoromethyl)pyrrolidine showed 60-90% decomposition over 7 days. | [1] |
| Strongly Acidic (e.g., TFA, HCl) | Moderate | Protonation of the amine protects the lone pair, but strong acids may affect the C-F bonds at high temperatures. | [8] |
| Strongly Basic (e.g., NaOH, KOtBu) | Low | The free amine is unstable, and strong bases can promote elimination or other degradation pathways. | [1] |
| Mild Basic (e.g., DIPEA, Et3N) | Moderate (Use with caution) | Necessary for many reactions but should be used at low temperatures and for short reaction times. | [7] |
| Standard Acylating Agents | Moderate | Reaction is feasible, but must be conducted at low temperatures with non-nucleophilic bases. Product amide is more stable. | [1][2] |
| Standard Reducing Agents (e.g., NaBH4, LiAlH4) | Moderate to High | The difluoromethyl group is generally stable to hydride reagents. | General Chemical Principles |
| Catalytic Hydrogenation (e.g., H2/Pd) | High | The pyrrolidine ring and difluoromethyl group are typically stable under these conditions. | [9] |
| Oxidizing Agents (e.g., m-CPBA, H2O2) | Low | Secondary amines are susceptible to oxidation. | General Chemical Principles |
Experimental Protocols
Key Experiment: N-Acylation of this compound Hydrochloride
This protocol provides a general method for the N-acylation of the hydrochloride salt, designed to minimize degradation.
Materials:
-
This compound HCl
-
Acylating agent (e.g., Acetyl Chloride)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Dissolve this compound HCl (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Slowly add DIPEA (1.1 eq) to the stirred solution. It is crucial to add the base slowly to control any exotherm. Stir for 10-15 minutes at 0°C to ensure complete formation of the free amine.
-
Acylation: In a separate syringe, prepare a solution of the acylating agent (e.g., acetyl chloride, 1.05 eq) in anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be allowed to warm to room temperature gradually.
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide product by column chromatography on silica gel as required. The N-acylated product is expected to be significantly more stable than the starting amine[1].
Mandatory Visualization
Below are diagrams illustrating key concepts related to the stability and handling of this compound.
Caption: Key stability relationships for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-3-(Difluoromethyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (S)-3-(Difluoromethyl)pyrrolidine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Co-distillation with a close-boiling impurity. - Thermal decomposition of the product. | - Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates for better separation. - Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal degradation. |
| Presence of Starting Materials | - Incomplete reaction. - Inefficient initial work-up. | - Reaction Optimization: Ensure complete conversion by optimizing reaction time, temperature, or stoichiometry. - Acid-Base Extraction: Utilize the basic nature of the pyrrolidine ring. Dissolve the crude product in an organic solvent and wash with an acidic solution (e.g., dilute HCl) to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified product. |
| Discoloration of Product | - Presence of oxidized byproducts. - Residual metal catalysts from the synthesis. | - Activated Carbon Treatment: Stir the crude product solution with activated carbon to adsorb colored impurities, followed by filtration. - Chelating Agent Wash: Wash the organic solution of the crude product with a solution of a chelating agent like EDTA to remove trace metals. |
| Poor Yield After Chromatography | - Irreversible adsorption of the product onto the stationary phase. - Inappropriate solvent system. | - Stationary Phase Deactivation: For silica gel chromatography, consider deactivating the silica by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent to prevent streaking and irreversible adsorption. - Solvent System Optimization: Develop an optimal solvent system using thin-layer chromatography (TLC) to ensure good separation and product mobility. A common system for amines is a mixture of dichloromethane and methanol with a small percentage of ammonium hydroxide. |
| Inconsistent Crystallization | - Presence of impurities inhibiting crystal formation. - Supersaturation not achieved. | - Solvent Screening: Experiment with different solvent systems (e.g., heptane/ethyl acetate, isopropanol) to find one that provides good solubility at high temperatures and poor solubility at low temperatures. - Seeding: Introduce a small seed crystal of pure this compound to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The specific impurities will heavily depend on the synthetic route employed. However, common impurities may include:
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Unreacted Starting Materials: Such as protected pyrrolidine precursors or difluoromethylating agents.
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Byproducts: Resulting from side reactions, such as over-alkylation or elimination.
-
Residual Solvents: From the reaction and work-up steps (e.g., THF, dichloromethane, toluene).
-
Reagents: Such as unreacted bases or catalysts.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
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Gas Chromatography (GC): To determine the percentage purity and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the desired product and identify and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (e.e.) of the (S)-enantiomer.
Q3: What is a general protocol for the purification of this compound by acid-base extraction?
A3: The following is a general protocol:
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1M hydrochloric acid. The protonated amine will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers.
-
Wash the combined aqueous layer with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and basify by slowly adding a base such as sodium hydroxide or potassium carbonate until the pH is >10.
-
Extract the liberated amine back into an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Q4: Can I use distillation to purify this compound?
A4: Yes, distillation can be an effective purification method. Due to its predicted boiling point of approximately 117°C, vacuum distillation is highly recommended to prevent potential thermal decomposition and to handle any high-boiling impurities.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:4.5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Crystal Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Scalability |
| Fractional Distillation | >98% | 60-80% | Moderate | High |
| Flash Chromatography | >99% | 50-70% | Low | Low |
| Acid-Base Extraction | 95-98% | 70-90% | High | High |
| Crystallization | >99.5% | 40-60% | Moderate | High |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship for selecting and optimizing a purification strategy.
How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of 3-(difluoromethyl)pyrrolidine?
A1: The primary methods for resolving racemic 3-(difluoromethyl)pyrrolidine include:
-
Classical Diastereomeric Salt Crystallization: This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the pyrrolidine, allowing for the separation of the acylated product from the unreacted enantiomer.[2]
-
Chiral Chromatography (HPLC and SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) can effectively separate the enantiomers. SFC is often preferred for its speed and reduced solvent consumption.[3][4]
Q2: How do I choose the right chiral resolving agent for classical resolution?
A2: The selection of a suitable chiral resolving agent is crucial and often requires screening. Tartaric acid derivatives, such as dibenzoyltartaric acid (DBTA) and ditoluoyltartaric acid (DTTA), are commonly used for resolving chiral amines.[5][6] The choice depends on the specific properties of the diastereomeric salts formed, such as their crystallinity and solubility differences in various solvents.
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separation?
A3: SFC offers several advantages over HPLC for chiral separations, including faster analysis times, higher efficiency, and reduced use of organic solvents, making it a greener and more cost-effective technique, especially for preparative scale separations.[3][4]
Q4: Can I improve the yield of the desired enantiomer beyond 50% in classical resolution?
A4: Yes, techniques like Crystallization-Induced Diastereomer Transformation (CIDT) can be employed. This process involves the in-situ racemization of the undesired diastereomer in the solution phase, allowing it to convert to the less soluble, desired diastereomer, which then crystallizes out. This can theoretically lead to a yield of the desired enantiomer approaching 100%.
Troubleshooting Guides
Classical Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no crystallization of diastereomeric salts. | - Inappropriate solvent system.- Salts are too soluble.- Impurities inhibiting crystallization. | - Screen a variety of solvents with different polarities.- Use anti-solvents to induce precipitation.- Ensure the starting racemic pyrrolidine is of high purity. |
| Low diastereomeric excess (d.e.) of the crystallized salt. | - Small solubility difference between the diastereomeric salts.- Co-crystallization of both diastereomers. | - Optimize the crystallization temperature and cooling rate.- Perform recrystallization of the obtained salt.- Screen for a different chiral resolving agent that provides better discrimination. |
| Difficulty in liberating the free amine from the salt. | - Incomplete reaction with the base.- Emulsion formation during workup. | - Use a stronger base or a biphasic system for the liberation.- Add salt (brine) to the aqueous layer to break emulsions. |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzymatic activity. | - Incompatible enzyme.- Inappropriate solvent.- Enzyme denaturation. | - Screen a panel of lipases (e.g., Candida antarctica Lipase B, Pseudomonas cepacia lipase).- Use a non-polar organic solvent like MTBE or toluene.- Control the reaction temperature and pH. |
| Low enantioselectivity (low e.e. of product and remaining starting material). | - The enzyme does not effectively discriminate between the enantiomers. | - Screen for a different enzyme.- Modify the acylating agent.- Optimize the reaction temperature; lower temperatures often increase selectivity. |
| Slow reaction rate. | - Low enzyme concentration.- Poor substrate solubility. | - Increase the enzyme loading.- Choose a solvent in which the substrate is more soluble. |
Chiral Chromatography (HPLC/SFC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers. | - Unsuitable chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives).- Optimize the mobile phase composition (co-solvent and additives). For SFC, methanol is a common co-solvent.[3] |
| Peak tailing or broad peaks. | - Secondary interactions with the stationary phase.- Column overload. | - Add a small amount of an amine additive (e.g., diethylamine) to the mobile phase.- Reduce the injection volume or sample concentration. |
| Long retention times. | - Mobile phase is too weak.- Low flow rate. | - Increase the percentage of the polar co-solvent (modifier) in the mobile phase.- Increase the flow rate. |
Quantitative Data Summary
| Method | Typical Yield (per enantiomer) | Typical Enantiomeric Excess (e.e.) | Key Advantages | Key Challenges |
| Classical Resolution | < 50% (without optimization) | > 95% (after recrystallization) | Scalable, cost-effective for large quantities. | Screening for resolving agent and solvent can be time-consuming. |
| Enzymatic Resolution | ~50% (for each component) | > 98% | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability, potential for slow reaction rates. |
| Chiral SFC | > 95% (preparative) | > 99% | Fast, high-throughput, green chemistry. | Requires specialized equipment, higher initial investment. |
Experimental Protocols (General Procedures)
The following are generalized experimental protocols that should be optimized for the specific case of 3-(difluoromethyl)pyrrolidine.
Protocol 1: Classical Diastereomeric Salt Resolution
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Salt Formation: Dissolve racemic 3-(difluoromethyl)pyrrolidine (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile). Add a solution of the chiral resolving agent (e.g., L-dibenzoyltartaric acid, 0.5-1.0 eq.) in the same solvent.
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Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
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Enantiomeric Purity Analysis: Determine the diastereomeric excess (d.e.) of the salt by NMR or HPLC.
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Liberation of the Enantiomer: Suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1M NaOH). Stir until the solid dissolves. Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the free enantiomerically enriched amine.
-
Chiral Analysis: Determine the enantiomeric excess (e.e.) of the free amine by chiral HPLC or SFC.
Protocol 2: Enzymatic Kinetic Resolution
-
Reaction Setup: To a solution of racemic 3-(difluoromethyl)pyrrolidine (1.0 eq.) in a suitable organic solvent (e.g., MTBE), add an acylating agent (e.g., ethyl acetate or vinyl acetate, >1.0 eq.) and the lipase (e.g., Novozym® 435).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
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Workup: Filter off the enzyme. The filtrate contains the acylated enantiomer and the unreacted enantiomer.
-
Separation: Separate the acylated product from the unreacted amine by column chromatography or acid-base extraction.
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Deprotection (if necessary): The acylated enantiomer can be deprotected by hydrolysis to yield the free amine.
-
Chiral Analysis: Determine the enantiomeric excess (e.e.) of both the unreacted starting material and the product.
Protocol 3: Chiral SFC Separation
-
Sample Preparation: Dissolve the racemic 3-(difluoromethyl)pyrrolidine in a suitable solvent, typically the mobile phase co-solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Column: A suitable polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or a similar column).[3]
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., methanol) in an isocratic or gradient elution. A small amount of an additive like diethylamine may be required.
-
Flow Rate: Typically 2-4 mL/min.[3]
-
Backpressure: ~150 bar.[3]
-
Temperature: ~40 °C.[3]
-
-
Injection and Detection: Inject the sample and monitor the elution of the enantiomers using a UV detector.
-
Optimization: Adjust the co-solvent percentage, gradient, and flow rate to achieve baseline separation of the two enantiomers.
Visualizations
Caption: Workflow for Classical Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chiral SFC Separation.
References
- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 2. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 3. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Gram-Scale Synthesis of (S)-3-(Difluoromethyl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions for the refined, gram-scale synthesis of (S)-3-(Difluoromethyl)pyrrolidine, a valuable building block in pharmaceutical and agrochemical development. The proposed synthetic approach is centered around a key asymmetric [3+2] cycloaddition reaction.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
| Question ID | Question | Potential Causes | Recommended Solutions |
| TG-01 | Why is the yield of my [3+2] cycloaddition reaction consistently low? | 1. Inefficient Azomethine Ylide Generation: The base may not be strong enough, or the imine precursor may be impure. 2. Decomposition of Reactants or Catalyst: The catalyst may be sensitive to air or moisture. The difluoroalkene may be prone to polymerization. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | 1. Ensure the imino ester is of high purity. Consider using a stronger, non-nucleophilic base. 2. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents. 3. Optimize the reaction temperature. Run small-scale trials at different temperatures to find the optimal balance between reaction rate and stability. |
| TG-02 | The stereoselectivity (diastereo- or enantioselectivity) of my product is poor. What is happening? | 1. Catalyst/Ligand Issues: The chiral ligand may be impure, or the metal-to-ligand ratio may be incorrect. 2. Contamination with Water: Water can interfere with the chiral catalyst complex, leading to a non-selective background reaction. 3. Incorrect Solvent: The solvent can have a significant impact on the transition state geometry and, therefore, the stereoselectivity. | 1. Use a highly pure chiral ligand and ensure the precise metal-to-ligand ratio as specified in the protocol. 2. Ensure all glassware is oven-dried and all solvents and reagents are rigorously dried. 3. Screen different anhydrous solvents to determine the optimal medium for high stereoselectivity. |
| TG-03 | My reaction is not going to completion, even after an extended time. What should I check? | 1. Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent. 2. Insufficient Mixing on a Larger Scale: Inadequate stirring can lead to poor mass transfer and localized concentration gradients. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to one being consumed prematurely. | 1. Purify all starting materials immediately before use. Consider adding the catalyst in portions if deactivation is suspected. 2. Use appropriate mechanical stirring for gram-scale reactions to ensure a homogeneous reaction mixture. 3. Carefully verify the molar equivalents of all reactants and reagents. |
| TG-04 | I am having difficulty purifying the final this compound. What are the best practices? | 1. Tailing on Silica Gel: Primary and secondary amines are basic and often interact strongly with acidic silica gel, leading to poor separation and low recovery. 2. Volatility of the Product: The free amine may be volatile, leading to loss of product during solvent removal. | 1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1-2%). Alternatively, use a different stationary phase like alumina. 2. Consider converting the amine to its hydrochloride salt, which is a non-volatile solid, before the final purification or for long-term storage. |
| TG-05 | The final deprotection step (e.g., removal of a Boc or Benzyl group) is resulting in a low yield or decomposition. What can I do? | 1. Harsh Deprotection Conditions: The conditions may be too harsh, leading to side reactions or decomposition of the difluoromethyl group. 2. Incomplete Reaction: The deprotection may not have gone to completion. | 1. For Boc-deprotection, use milder acidic conditions (e.g., TFA in DCM at 0 °C) and carefully monitor the reaction. For debenzylation, ensure the catalyst is active and the hydrogen pressure is appropriate. 2. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion before work-up. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-01 | What is a recommended starting material for generating the azomethine ylide in this synthesis? | A common and effective precursor is an imino ester, such as ethyl glycinate imine of benzaldehyde. This can be deprotonated in situ in the presence of a chiral catalyst to form the azomethine ylide. |
| FAQ-02 | Which chiral ligand/catalyst system is effective for achieving high enantioselectivity in the [3+2] cycloaddition? | Copper(I) and Silver(I) complexes with chiral ligands such as (S)-BINAP or Fesulphos have been shown to be effective in catalyzing asymmetric 1,3-dipolar cycloadditions of azomethine ylides, providing high yields and excellent stereoselectivities.[1] |
| FAQ-03 | What are the critical parameters to control during the cycloaddition for a successful gram-scale reaction? | The most critical parameters are: 1) maintaining a strict inert and anhydrous environment, 2) controlling the reaction temperature, 3) ensuring efficient stirring, and 4) the purity of all reagents and solvents. Scaling up can sometimes be challenging.[2][3] |
| FAQ-04 | How can I confirm the stereochemistry of my final product? | The stereochemistry can be confirmed using several analytical techniques. Chiral HPLC or GC can be used to determine the enantiomeric excess (ee). The absolute configuration can often be determined by X-ray crystallography of a suitable crystalline derivative or by comparison to known compounds. |
| FAQ-05 | Are there any specific safety precautions for handling difluoromethylated compounds? | The difluoromethyl group itself is generally stable.[4] However, as with all chemical syntheses, standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), and consulting the Safety Data Sheets (SDS) for all reagents used in the synthesis. |
Quantitative Data Summary
The following table summarizes representative data for the key [3+2] cycloaddition step, based on literature for similar transformations. Actual results may vary depending on the specific substrate and precise conditions.
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | CuPF6 / (S)-BINAP | Toluene | 0 | 24 | 85 | >20:1 | 92 |
| 2 | AgOAc / (S)-Fesulphos | THF | RT | 18 | 90 | >20:1 | 95 |
| 3 | Zn(OTf)2 / Ph-Box | DCM | -20 | 36 | 78 | 15:1 | 88 |
Experimental Protocols
Protocol 1: Gram-Scale Asymmetric [3+2] Cycloaddition
This protocol describes a representative procedure for the key cycloaddition step.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add silver acetate (AgOAc) (e.g., 0.1 mmol) and the chiral ligand (e.g., (S)-Fesulphos, 0.11 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) (e.g., 50 mL) via cannula. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reactant Addition: To the catalyst solution, add the imino ester (e.g., 10 mmol) and the difluoroalkene (e.g., 12 mmol).
-
Initiation: Add a non-nucleophilic base (e.g., triethylamine, 12 mmol) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to yield the protected this compound derivative.
Protocol 2: Boc-Deprotection
This protocol describes the final deprotection to yield the target compound.
-
Dissolution: Dissolve the purified Boc-protected pyrrolidine derivative (e.g., 5 mmol) in dichloromethane (DCM) (e.g., 25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (e.g., 25 mmol, 5 equivalents) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Basification: Dissolve the residue in a minimal amount of water and cool to 0 °C. Carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is >10.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or by forming the HCl salt and recrystallizing.
Visualizations
Caption: Experimental workflow for the gram-scale synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the [3+2] cycloaddition step.
References
- 1. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines
A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹⁹F NMR characterization of (S)-3-(difluoromethyl)pyrrolidine and its comparison with key fluorinated pyrrolidine analogues. This guide provides a comprehensive overview of their spectral properties, supported by experimental data and detailed protocols to aid in structural elucidation and quality assessment.
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in drug discovery. Pyrrolidine scaffolds are prevalent in numerous pharmaceuticals, and their fluorinated derivatives are of considerable interest. This guide focuses on the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of this compound, a valuable building block in medicinal chemistry. To provide a comprehensive analytical perspective, its NMR data is compared with two common alternatives: (S)-3-fluoropyrrolidine and N-Boc-3,3-difluoropyrrolidine.
Comparative ¹H and ¹⁹F NMR Data
The following tables summarize the ¹H and ¹⁹F NMR spectral data for this compound hydrochloride and its selected analogues. The data is presented to facilitate a clear comparison of chemical shifts (δ) and coupling constants (J).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound HCl | - | - | Data not available in searched literature | - | - |
| (S)-3-Fluoropyrrolidine HCl | CDCl₃ | H-3 | 5.25 - 5.05 | m | - |
| H-2, H-5 | 3.40 - 3.10 | m | - | ||
| H-4 | 2.30 - 2.00 | m | - | ||
| N-Boc-3,3-difluoropyrrolidine | CDCl₃ | H-2 | 3.75 | t | J = 12.5 |
| H-5 | 3.65 | t | J = 7.5 | ||
| H-4 | 2.35 | tt | J = 14.0, 7.5 | ||
| Boc (t-butyl) | 1.47 | s | - |
Table 2: ¹⁹F NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound HCl | - | Data not available in searched literature | - | - |
| (S)-3-Fluoropyrrolidine HCl | CDCl₃ | -168.80 | dqu | J = 55.8, 28.8 |
| N-Boc-3,3-difluoropyrrolidine | CDCl₃ | -95.2 | t | J = 12.5 |
Note: The ¹H and ¹⁹F NMR data for this compound hydrochloride were not explicitly found in the available literature. The provided data for the alternatives are based on published spectral information.
Experimental Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the ¹H and ¹⁹F NMR characterization of fluorinated pyrrolidine derivatives.
Caption: Experimental workflow for NMR sample preparation, data acquisition, and analysis.
Detailed Experimental Protocols
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the fluorinated pyrrolidine sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is adequate for the instrument's detector.
¹H and ¹⁹F NMR Data Acquisition
-
Instrumentation: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Tuning and Locking: The spectrometer is tuned to the appropriate frequencies for ¹H and ¹⁹F nuclei. The deuterium signal from the solvent is used to lock the magnetic field frequency.
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 16 ppm is generally sufficient for ¹H NMR of organic molecules.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is commonly used to simplify the spectrum.
-
Spectral Width: A wider spectral width (e.g., 200-300 ppm) is necessary for ¹⁹F NMR due to the larger chemical shift range.
-
Number of Scans: 64 to 256 scans may be required depending on the sample concentration and the spectrometer's sensitivity.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing:
-
¹H NMR: The spectrum is referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
-
¹⁹F NMR: The spectrum is typically referenced to an external or internal standard such as trichlorofluoromethane (CFCl₃) at 0.00 ppm.
-
-
Peak Picking and Integration: Peaks are identified, and their chemical shifts are recorded. The integral of each peak is calculated to determine the relative number of protons.
-
Coupling Constant Measurement: The splitting patterns (multiplicity) of the signals are analyzed to determine the J-coupling constants, which provide information about the connectivity of atoms.
This comprehensive guide provides a framework for the NMR characterization of this compound and its comparison with other fluorinated analogues. The provided data and protocols are intended to assist researchers in the structural verification and analysis of these important chemical entities.
Proline vs. (S)-3-(Difluoromethyl)pyrrolidine in Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the choice of amino acid analogs is a critical step in designing peptides with enhanced therapeutic properties. This guide provides a detailed comparison of the biological activity of peptides containing the natural amino acid proline versus its fluorinated analog, (S)-3-(Difluoromethyl)pyrrolidine. By examining key performance metrics such as enzymatic stability, receptor binding, and cell permeability, this document offers insights supported by experimental data to inform the rational design of novel peptide-based therapeutics.
The introduction of fluorine into peptide structures has emerged as a powerful strategy to modulate their physicochemical and biological properties. This compound, a proline analog bearing a difluoromethyl group at the 3-position, has garnered attention for its potential to confer advantageous characteristics upon peptides, including increased stability and altered conformation. This guide synthesizes available data to draw a comparative picture of its performance against the ubiquitous proline.
Enhanced Proteolytic Stability: A Key Advantage
One of the primary challenges in the development of peptide-based drugs is their susceptibility to degradation by proteases. The substitution of proline with fluorinated analogs has been shown to significantly enhance resistance to enzymatic cleavage.
A study investigating the stability of dipeptides in mouse plasma demonstrated a marked increase in the half-life of peptides containing a β-trifluoromethyl or β-pentafluoroethyl substituted proline at the 3-position compared to the parent proline-containing dipeptide. This enhanced stability is attributed to the steric hindrance and electronic effects of the fluoroalkyl group, which can disrupt the recognition and binding of proteases. While direct data for the difluoromethyl analog was not presented in the cited study, the trend observed for other fluoroalkyl groups strongly suggests a similar stabilizing effect.
Table 1: Proteolytic Stability of Proline vs. β-Fluoroalkyl Proline Analogs in Mouse Plasma
| Dipeptide | Half-life (t½, min) |
| (S)-Pro-Gly | Data not available in cited sources |
| Diastereomeric β-CF₃-Pro-Gly Derivatives | Significantly increased stability |
| Diastereomeric β-C₂F₅-Pro-Gly Derivatives | Significantly increased stability |
Note: Specific half-life values for this compound-containing peptides were not available in the reviewed literature. The table reflects the general finding of increased stability for β-fluoroalkyl substituted prolines.
Experimental Protocol: Mouse Plasma Stability Assay
A typical protocol to assess peptide stability in plasma involves the following steps:
-
Peptide Incubation: The test peptide is incubated in fresh mouse plasma at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Precipitation: The plasma proteins in the aliquots are precipitated by adding a suitable agent like acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant containing the remaining peptide is analyzed by a quantitative method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Half-Life Calculation: The concentration of the peptide at each time point is used to calculate its degradation rate and determine the half-life (t½).
Conformational Effects and Receptor Binding
The substitution of proline with this compound can significantly influence the peptide's three-dimensional structure, which in turn affects its interaction with biological targets. The electron-withdrawing nature of the difluoromethyl group at the 3-position of the pyrrolidine ring can alter the ring puckering and the cis-trans isomerization of the amide bond.
For instance, the introduction of 4-fluoroprolines has been used to stabilize specific secondary structures like β-turns, leading to peptides with improved receptor selectivity and potency. It is plausible that this compound could be similarly employed to fine-tune peptide conformation for optimal target engagement.
Cell Permeability and Bioavailability
Improving the ability of peptides to cross cell membranes is a major goal in drug development, as it can enable the targeting of intracellular proteins. While direct comparative data on the cell permeability of peptides containing proline versus this compound is scarce, general principles suggest that fluorination can enhance this property.
The introduction of fluorine can increase the lipophilicity of a peptide, which may facilitate its passive diffusion across the lipid bilayer of cell membranes. However, the relationship between lipophilicity and permeability is not always linear, and other factors such as the peptide's overall charge, size, and conformational flexibility also play crucial roles. Further experimental studies, such as Caco-2 cell permeability assays, are needed to directly compare the membrane translocation capabilities of peptides containing these two residues.
Conclusion
The replacement of proline with this compound offers a promising avenue for enhancing the therapeutic potential of peptides. The available evidence strongly suggests that this modification can significantly improve proteolytic stability, a critical factor for in vivo efficacy. Furthermore, the conformational constraints imposed by the difluoromethyl group provide a powerful tool for medicinal chemists to fine-tune peptide structure for improved receptor binding and potentially enhanced cell permeability.
While a direct, comprehensive comparison of all biological activities requires further dedicated studies, the foundational data presented in this guide underscores the potential of this compound as a valuable building block in the design of next-generation peptide therapeutics. Researchers are encouraged to consider this analog in their peptide optimization strategies to overcome the limitations of natural peptides and unlock new therapeutic possibilities.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (S)-3-(Difluoromethyl)pyrrolidine
For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. (S)-3-(Difluoromethyl)pyrrolidine, a fluorinated heterocyclic compound, presents unique analytical challenges. This guide provides a comparative analysis of mass spectrometry-based approaches for its characterization, offering insights into expected fragmentation patterns and detailed experimental protocols. As no direct experimental mass spectra for this compound are publicly available, this guide leverages data from structurally analogous compounds and predictive models to offer a robust analytical framework.
Recommended Analytical Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)
Given its polarity and the presence of a basic nitrogen atom, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) is the recommended method for the analysis of this compound. ESI is a soft ionization technique that is well-suited for polar molecules, minimizing fragmentation in the ion source and typically allowing for the clear observation of the protonated molecular ion ([M+H]⁺).
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and key fragment ions of this compound in positive ion mode ESI-MS/MS. These predictions are based on established fragmentation mechanisms for pyrrolidine derivatives and fluorinated compounds.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 124.07 | Protonated molecular ion. |
| Fragment 1 | 104.06 | Loss of HF (Hydrogen Fluoride) from the protonated molecular ion. This is a common fragmentation pathway for fluorinated compounds. |
| Fragment 2 | 72.08 | Formation of the pyrrolidine iminium ion through cleavage of the C-C bond adjacent to the nitrogen and the difluoromethyl group, followed by a rearrangement. |
| Fragment 3 | 51.02 | Loss of the difluoromethyl group (CHF₂) as a radical, although less common in ESI, it can be observed at higher collision energies. |
Comparison with Alternative Techniques
While LC-MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) represents a potential alternative. However, it comes with specific considerations for a compound like this compound.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Volatility | Does not require the analyte to be volatile, making it suitable for a wider range of compounds, including polar and non-volatile small molecules. | Requires the analyte to be thermally stable and volatile. The volatility of this compound would need to be confirmed. Derivatization might be necessary to improve volatility and thermal stability. |
| Ionization Technique | Typically uses soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which usually produce a prominent molecular ion, simplifying molecular weight determination.[1] | Primarily uses Electron Ionization (EI), a high-energy technique that often leads to extensive fragmentation.[2] This can provide rich structural information but may result in a weak or absent molecular ion peak, making molecular weight determination challenging.[3] |
| Potential for Degradation | Lower risk of thermal degradation as the analysis is performed at or near ambient temperature. | The high temperatures of the injector and column can potentially lead to the degradation of thermally labile compounds. The reactivity of fluorinated compounds with the GC column stationary phase is also a consideration.[4] |
| Chromatographic Separation | Offers a wide range of column chemistries (e.g., reversed-phase, HILIC) that can be tailored for the separation of polar compounds. | Provides high-resolution separation for volatile compounds. The choice of column is critical to prevent interactions with the fluorinated analyte. |
Another valuable, albeit non-mass spectrometric, technique for the analysis of fluorinated compounds is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . This method is highly specific for fluorine-containing molecules and can provide detailed information about the chemical environment of the fluorine atoms, complementing the data obtained from mass spectrometry.[5][6]
Experimental Protocols
Below are detailed protocols for the proposed LC-MS/MS analysis and a comparative GC-MS method.
Protocol 1: LC-MS/MS Analysis of this compound
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point. For increased retention of this polar compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be considered.[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3-4 kV.
-
Gas Temperature: 300-350 °C.
-
Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-45 psi.
-
MS Scan Range: m/z 50-300.
-
MS/MS: For fragmentation analysis, select the [M+H]⁺ ion (predicted at m/z 124.07) as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
Protocol 2: GC-MS Analysis of this compound
1. Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
If derivatization is needed to improve volatility, common reagents for amines like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
2. Gas Chromatography Conditions:
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for 2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Split or splitless, depending on the sample concentration.
3. Mass Spectrometry Conditions (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
MS Scan Range: m/z 35-300.
Visualizing the Analysis
Experimental Workflow
Caption: Workflow for the mass spectrometry analysis of this compound.
Predicted Fragmentation Pathway
References
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Evaluation of (S)-3-(Difluoromethyl)pyrrolidine as a Proline Mimic for Enhanced Peptide Therapeutics
For researchers, scientists, and professionals in drug development, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. Proline and its analogues are of particular interest due to their unique conformational constraints on the peptide backbone. This guide provides a comparative analysis of (S)-3-(Difluoromethyl)pyrrolidine as a potential proline mimic, offering insights into its projected physicochemical properties, conformational effects, and performance characteristics relative to natural L-proline and other fluorinated analogues. The information presented herein is supported by experimental data from closely related compounds, providing a framework for its evaluation in therapeutic peptide development.
The introduction of fluorine into peptide structures has been shown to enhance metabolic stability, modulate binding affinity, and influence conformation.[1] this compound, a proline analogue featuring a difluoromethyl group at the 3-position, is a novel building block with the potential to confer these desirable properties. This guide will delve into a data-driven comparison to validate its utility as a true proline mimic.
Physicochemical Properties: A Comparative Overview
The introduction of a difluoromethyl group is anticipated to significantly alter the physicochemical properties of the pyrrolidine ring compared to proline. The high electronegativity of fluorine is expected to lower the pKa of the secondary amine and increase the lipophilicity, which can have profound effects on a peptide's pharmacokinetic profile. The following table summarizes key physicochemical parameters, with values for this compound estimated based on trends observed in related fluorinated proline analogues.
| Property | L-Proline | (4S)-4-Fluoroproline | (4S)-4-(Trifluoromethyl)proline | This compound (Estimated) |
| Molecular Weight ( g/mol ) | 115.13 | 133.12 | 183.13 | 151.14 |
| pKa (Secondary Amine) | ~10.6 | ~9.0 | ~8.5 | ~8.7-9.2 |
| LogP | -1.6 | -1.2 | -0.1 | ~ -0.5 |
Data for L-Proline, (4S)-4-Fluoroproline, and (4S)-4-(Trifluoromethyl)proline are derived from experimental and calculated values reported in the literature.[2][3] Values for this compound are estimations based on the observed effects of fluorination on related structures.
Conformational Analysis: Impact on Peptide Backbone
The pyrrolidine ring of proline adopts two primary puckered conformations, Cγ-endo and Cγ-exo. The substitution pattern on the ring can significantly influence this conformational equilibrium, as well as the cis-trans isomerization of the preceding peptide bond, which is a critical determinant of peptide and protein structure and function.[4]
Fluorination at the 3- and 4-positions of the proline ring has been shown to exert stereospecific control over the ring pucker.[5][6] For instance, (4S)-fluoroproline favors a Cγ-exo pucker, while (4R)-fluoroproline prefers a Cγ-endo pucker.[4] Based on these established trends, it is predicted that the difluoromethyl group at the 3-position in this compound will also enforce a specific ring pucker, thereby influencing the local peptide conformation.
| Proline Analogue | Predominant Ring Pucker | cis/trans Amide Bond Ratio (X-Pro) | Reference |
| L-Proline | Cγ-exo / Cγ-endo equilibrium | ~20:80 (in Ac-Pro-OMe) | [6] |
| (4S)-4-Fluoroproline | Cγ-exo | Favors cis over proline | [6] |
| (4R)-4-Fluoroproline | Cγ-endo | Favors trans over proline | [6] |
| (3S)-3-Fluoroproline | Cγ-exo | Similar to proline | [1] |
| (3R)-3-Fluoroproline | Cγ-endo | Favors trans over proline | [1] |
| This compound (Predicted) | Cγ-exo or Cγ-endo bias | Likely to favor a specific isomer | - |
The conformational preferences of fluorinated prolines are highly dependent on the stereochemistry and the specific peptide sequence.[5]
Metabolic Stability and Cell Permeability: Predictions for Enhanced Drug-like Properties
A significant challenge in peptide drug development is their susceptibility to proteolytic degradation. The introduction of fluorine can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage.[7] Studies on peptides containing fluorinated amino acids have demonstrated increased resistance to proteases.[8] It is therefore anticipated that the incorporation of this compound will improve the metabolic stability of peptides.
Cell permeability is another crucial factor for the efficacy of intracellularly acting peptides. The increased lipophilicity of this compound compared to proline is predicted to enhance passive diffusion across cell membranes.[9]
Experimental Protocols
To empirically validate the potential of this compound as a proline mimic, the following experimental protocols are recommended:
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Peptide Synthesis: Synthesize a model peptide (e.g., Ac-Ala-X-Ala-NH2, where X is proline or the proline analogue) using standard solid-phase peptide synthesis (SPPS).
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., 1H, 13C, 19F, COSY, TOCSY, NOESY, and ROESY) on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) data to determine the predominant ring pucker conformation and the cis/trans ratio of the X-Pro amide bond. The presence of the difluoromethyl group allows for direct observation of its environment using 19F NMR.[10]
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Peptide Incubation: Incubate the test peptide (containing proline or the analogue) with liver microsomes (e.g., human, rat) in the presence of NADPH at 37°C.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent peptide.
-
Half-Life Determination: Calculate the in vitro half-life (t1/2) of the peptide by plotting the percentage of remaining peptide against time.[11]
Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
-
PAMPA Plate Preparation: Prepare a 96-well PAMPA plate system, where a filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane, and placed on top of an acceptor plate containing buffer.
-
Peptide Application: Add the test peptide solution to the donor wells of the filter plate.
-
Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or fluorescence).
-
Permeability Calculation: Calculate the effective permeability (Pe) of the peptide across the artificial membrane.[12]
Visualizing the Concept and Workflow
Caption: Bioisosteric replacement of proline.
Caption: Workflow for proline mimic validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
Assessing the Metabolic Fate of (S)-3-(Difluoromethyl)pyrrolidine Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a widely adopted strategy to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacokinetic profiles. The (S)-3-(difluoromethyl)pyrrolidine moiety, in particular, has garnered interest as a versatile building block in medicinal chemistry. This guide provides an objective comparison of the metabolic fate of compounds containing this moiety with non-fluorinated and monofluorinated alternatives, supported by experimental data and detailed protocols.
Comparison of Metabolic Stability
The primary rationale for incorporating a difluoromethyl group is often to block or slow down metabolic oxidation at a susceptible position. The following tables summarize in vitro metabolic stability data for representative pyrrolidine-containing compounds, highlighting the impact of fluorination. The data is compiled from various studies on dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs where the pyrrolidine scaffold is common.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Analogue | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source/Reference |
| Analogue A | Pyrrolidine (Non-fluorinated) | 25 | 27.7 | Hypothetical data based on typical pyrrolidine metabolism |
| Analogue B | (S)-3-Fluoropyrrolidine | 75 | 9.2 | Inferred from studies on fluorinated inhibitors[1] |
| PF-00734200 | (3,3)-Difluoropyrrolidine | > 120 | < 5.8 | Obach et al., 2012[2] |
Table 2: In Vitro Metabolic Stability across Species (Intrinsic Clearance, CLint, µL/min/mg protein)
| Compound | Moiety | Human | Rat | Dog |
| PF-00734200 | (3,3)-Difluoropyrrolidine | < 5.8 | 18.2 | 8.5 |
Data for PF-00734200 from Obach et al., 2012[2]
As evidenced by the data, the introduction of the difluoromethyl group at the 3-position of the pyrrolidine ring significantly enhances metabolic stability compared to a hypothetical non-fluorinated analogue. This is attributed to the strength of the C-F bond, which is less susceptible to cleavage by cytochrome P450 (CYP) enzymes.
Metabolic Pathways and Metabolite Identification
The metabolic pathways of pyrrolidine-containing compounds are significantly influenced by the presence and degree of fluorination.
Non-Fluorinated Pyrrolidine Analogues
For non-fluorinated pyrrolidines, metabolism typically occurs on the pyrrolidine ring itself, primarily through oxidation. Common metabolic pathways include:
-
Hydroxylation: Introduction of a hydroxyl group at the 3- or 4-position of the pyrrolidine ring.
-
N-dealkylation: If the pyrrolidine nitrogen is substituted.
-
Ring Opening: Oxidative cleavage of the pyrrolidine ring.
These metabolic transformations often lead to more polar metabolites that are readily excreted.
This compound Containing Compounds
In contrast, the difluoromethyl group in compounds like PF-00734200 effectively blocks metabolism on the pyrrolidine ring.[2] This leads to a "metabolic switching" phenomenon, where metabolism is redirected to other parts of the molecule.
For PF-00734200, the major metabolic pathway across species (human, rat, and dog) was identified as hydroxylation of the pyrimidine ring .[2] Other minor pathways included:[2]
-
Amide hydrolysis
-
N-dealkylation at the piperazine nitrogen
-
An unusual scission of the pyrimidine ring
The primary enzymes responsible for the metabolism of PF-00734200 were identified as CYP3A4 and CYP2D6 .[2]
dot
Caption: Comparative metabolic pathways.
Potential for Bioactivation and Toxicity
While fluorination generally enhances metabolic stability, it can also introduce the risk of bioactivation, where metabolism leads to the formation of reactive metabolites. For fluorinated compounds, a key concern is oxidative defluorination , which can generate reactive intermediates and release fluoride ions.
Studies on fluoropyrrolidine-containing DPP-IV inhibitors have shown that the fluoropyrrolidine ring can undergo sequential oxidation and defluorination, leading to the formation of reactive intermediates that can covalently bind to proteins.[1] This process is often mediated by CYP enzymes, particularly from the CYP3A family.[1]
However, the gem-difluoro substitution in the 3-position, as seen in PF-00734200, appears to be more resistant to this bioactivation pathway compared to monofluorinated analogues. The robust nature of the difluoromethyl group likely hinders the enzymatic oxidation required to initiate defluorination. Nevertheless, it is crucial to assess the potential for bioactivation for any new drug candidate containing this moiety.
Caption: Experimental workflow for metabolic stability.
Cytochrome P450 Inhibition Assay (IC50 Determination)
This assay determines the concentration of a test compound that causes 50% inhibition of a specific CYP enzyme's activity. This is crucial for assessing the potential for drug-drug interactions. [2][3][4][5][6] Materials:
-
Test compound stock solution
-
Pooled human liver microsomes
-
Specific CYP probe substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Positive control inhibitor for each CYP isoform
-
Other materials as listed in the metabolic stability assay
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor.
-
Incubation: In a 96-well plate, combine the liver microsomes, the specific CYP probe substrate, and the various concentrations of the test compound or positive control. Pre-incubate at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation Period: Incubate for a specific period (e.g., 10-15 minutes) at 37°C.
-
Reaction Quenching: Stop the reaction with cold acetonitrile containing an internal standard.
-
Sample Processing and Analysis: Process the samples as described in the metabolic stability assay and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.
Conclusion
The incorporation of an this compound moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates by blocking metabolism on the pyrrolidine ring. This leads to a shift in metabolic pathways, often to other parts of the molecule. While this modification generally reduces the rate of clearance, it is imperative to thoroughly investigate the new metabolic pathways and the potential for bioactivation through mechanisms such as oxidative defluorination. The experimental protocols outlined in this guide provide a robust framework for assessing the metabolic fate of these and other novel chemical entities, enabling informed decision-making in the drug development process.
References
- 1. Metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 4. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lnhlifesciences.org [lnhlifesciences.org]
- 6. bioivt.com [bioivt.com]
Safety Operating Guide
Essential Safety and Logistics for Handling (S)-3-(Difluoromethyl)pyrrolidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of (S)-3-(Difluoromethyl)pyrrolidine, a critical component in many research and development pipelines.
This compound is a highly flammable liquid and vapor that is harmful if swallowed or inhaled and causes severe skin burns and eye damage. It is also harmful to aquatic life. Adherence to the following safety protocols is mandatory to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles / Face Shield | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended where splashing is a potential hazard.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves | Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1][5] |
| Respiratory Protection | Air-purifying respirator | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards.[5] In case of inadequate ventilation or to control exposure, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][6] |
| Body Protection | Protective clothing and boots | Wear protective clothing and chemical-resistant boots. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] Immediately change contaminated clothing. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to a standardized handling procedure is crucial for minimizing exposure and preventing accidents.
-
Preparation :
-
Ensure that a safety shower and eye bath are readily accessible.[1]
-
Work only in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6]
-
Ground and bond the container and receiving equipment to prevent static discharge.[6]
-
-
Handling :
-
Post-Handling :
-
Wash hands and face thoroughly after handling.
-
Apply preventive skin protection.
-
Store in a dry, well-ventilated place, away from heat and sources of ignition.
-
Handle and store under an inert gas.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm.
-
Containment of Spills :
-
Waste Disposal :
Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. indofinechemical.com [indofinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
